Amino-PEG2-NH-Boc
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULKFBHOEKTQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477696 | |
| Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127828-22-2 | |
| Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG2-NH-Boc: A Versatile Heterobifunctional Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the realms of targeted protein degradation and bioconjugation, the role of linker molecules is paramount. These molecular bridges are critical in the design and efficacy of sophisticated drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the diverse array of available linkers, Amino-PEG2-NH-Boc has emerged as a cornerstone reagent, prized for its defined length, hydrophilicity, and versatile chemical handles. This technical guide provides a comprehensive overview of this compound, its core attributes, primary functions, and methodologies for its application in research and drug development.
Core Attributes of this compound
This compound, chemically known as N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine, is a heterobifunctional linker featuring a two-unit polyethylene (B3416737) glycol (PEG) chain.[1] This structure is flanked by a free primary amine (-NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.[2][] This distinct architecture provides for sequential and controlled conjugation reactions. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial feature for often hydrophobic drug molecules.[4][5]
The free amine group can readily react with functional groups such as carboxylic acids and activated NHS esters, while the Boc-protected amine remains inert.[1] This protecting group can be selectively removed under mild acidic conditions to reveal a primary amine, which is then available for subsequent conjugation steps.[1][6] This stepwise reactivity is fundamental to the precise assembly of complex biomolecular constructs.[4]
Quantitative Data Summary
A summary of the key quantitative and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Name | N-[2-(2-aminoethoxy)ethyl]-, 1,1-dimethylethyl ester carbamic acid | [7] |
| Synonyms | N-Boc-2-(2-Aminoethoxy)ethanamine, Boc-NH-PEG2-NH2 | [1][8] |
| CAS Number | 127828-22-2 | [7][9] |
| Molecular Formula | C9H20N2O3 | [7][9] |
| Molecular Weight | 204.27 g/mol | [7][9] |
| Appearance | Colorless to light yellow liquid | [7][9] |
| Purity | ≥98% | [7][10] |
| Density | 1.023±0.06 g/cm3 | [9] |
| Boiling Point | 321.1±22.0 °C (Predicted) | [8] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [7][9] |
| Solubility | Soluble in DMSO (100 mg/mL) | [9] |
Primary Function: A Central Linker in PROTAC Synthesis
The principal application of this compound is as a PEG-based linker in the synthesis of PROTACs.[9][11][12] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][13]
The linker in a PROTAC molecule is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5][] The length, flexibility, and hydrophilicity of the linker, properties endowed by the PEG chain of this compound, can significantly influence the PROTAC's cell permeability, solubility, and overall efficacy.[5][]
Signaling Pathway: The PROTAC Mechanism of Action
The general mechanism by which a PROTAC facilitates the degradation of a target protein is a well-defined signaling pathway. The following diagram illustrates this process, where this compound would serve as the "Linker" component of the PROTAC molecule.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
While specific experimental conditions will vary depending on the reactants, the following provides a detailed, representative methodology for the synthesis of a PROTAC molecule using this compound.
Synthesis of a PROTAC using this compound
This protocol outlines a two-step process for conjugating a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (containing an NHS ester) to the this compound linker.
Materials and Reagents:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with an NHS ester functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Experimental Workflow Diagram:
Caption: Experimental workflow for PROTAC synthesis.
Procedure:
-
Step 1: Conjugation of POI Ligand to this compound
-
Dissolve the POI ligand (1.0 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Upon completion (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to obtain the crude POI-Linker-NH-Boc intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from Step 1 in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt (POI-Linker-NH2) can be used directly in the next step.
-
-
Step 3: Conjugation to E3 Ligase Ligand
-
Dissolve the crude amine salt from Step 2 and the E3 ligase ligand-NHS ester (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the amine salt and facilitate the reaction.
-
Stir the mixture at room temperature until the reaction is complete as monitored by LC-MS (typically 2-4 hours).
-
-
Step 4: Purification and Analysis
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash as described in Step 1.
-
Purify the crude final PROTAC molecule by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight and NMR spectroscopy to confirm the structure.
-
This guide provides a foundational understanding of this compound, a critical tool in the development of targeted therapeutics. Its well-defined structure and versatile reactivity empower researchers to construct complex and potent drug molecules with precision.
References
- 1. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 2. 127828-22-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Carbamic acid, [2-(2-aminoethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) | 127828-22-2 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. capotchem.com [capotchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amino-PEG2-NH-Boc: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-PEG2-NH-Boc, a heterobifunctional linker crucial in the development of targeted therapeutics. Its unique structure, featuring a terminal primary amine and a Boc-protected amine connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, makes it an invaluable tool in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Physicochemical Properties
This compound, systematically named N-(tert-Butoxycarbonyl)-3,6-dioxa-1,8-octanediamine, is a bifunctional molecule designed for controlled, sequential conjugation.[1] The primary amine offers a reactive site for conjugation, while the tert-butyloxycarbonyl (Boc) protecting group on the second amine allows for its selective deprotection and subsequent reaction. The two-unit polyethylene glycol (PEG) chain enhances the molecule's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[1][][][4]
The structural representation of this compound is as follows:
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 153086-78-3 | [1] |
| Molecular Formula | C₁₁H₂₄N₂O₄ | [1] |
| Molecular Weight | 248.3 g/mol | [1] |
| Appearance | Varies (typically a liquid or solid) | |
| Purity | ≥95% to ≥98% | [1] |
| Solubility | Soluble in aqueous media and many organic solvents | [1][4] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [1][5] |
Core Applications in Drug Development
This compound is a versatile building block primarily used as a heterobifunctional linker in the synthesis of complex therapeutic molecules. Its most prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs) .[5]
PROTACs are novel therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system.[6][7] These bifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] this compound is an ideal candidate for this linker component.[5][8]
The PEG component of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[][6] The defined length of the PEG2 spacer also provides a specific spatial orientation between the POI and E3 ligase ligands, which is a critical factor for the formation and stability of the ternary complex required for protein degradation.
Mechanism of Action in PROTACs
The general mechanism of action for a PROTAC utilizing a linker like this compound is a multi-step process within the cell:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[9][10]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, tagging it for degradation.[9][10]
-
Proteasomal Degradation: The ubiquitinated POI is then recognized and degraded by the 26S proteasome.[9][11]
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can participate in further cycles of protein degradation, acting in a catalytic manner.[9][10]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The use of this compound in synthesis is a sequential process that leverages its heterobifunctional nature. Below are representative protocols for its deprotection and subsequent conjugation.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine, which is then available for subsequent conjugation reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask and standard glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of linker) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue, the TFA salt of the deprotected linker, can be used directly in the next step or neutralized by dissolving in DCM, washing with saturated sodium bicarbonate solution and then brine, drying the organic layer over anhydrous Na₂SO₄, filtering, and concentrating under reduced pressure.
Protocol 2: Amide Coupling to a Carboxylic Acid-Functionalized Molecule
This protocol outlines the conjugation of the deprotected Amino-PEG2-amine to a molecule containing a carboxylic acid, such as an E3 ligase ligand, using standard peptide coupling reagents.
Materials:
-
Deprotected Amino-PEG2-amine (from Protocol 1)
-
Carboxylic acid-functionalized molecule (e.g., E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., EDC/NHS)
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized molecule (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected Amino-PEG2-amine (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the deprotected linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated.
-
Purify the crude product by silica (B1680970) gel column chromatography or reverse-phase HPLC to obtain the desired conjugate.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a multi-step process that requires careful planning and execution. The following diagram illustrates a general workflow.
Caption: General workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and development. Its well-defined structure, which includes a hydrophilic PEG spacer and orthogonally protected amino groups, provides a robust platform for the synthesis of complex bioconjugates. The primary application of this linker in the construction of PROTACs highlights its importance in the development of next-generation therapeutics that function through targeted protein degradation. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this compound in pioneering research endeavors.
References
- 1. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 153086-78-3 | Boc-NH-PEG2-C2-NH2 | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 9. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
The Unseen Architect: A Technical Guide to the Advantages of Short PEG Linkers like Amino-PEG2-NH-Boc
For Immediate Release
In the intricate world of advanced drug development, the seemingly simple linker molecule plays a pivotal role in the efficacy and safety of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core advantages of utilizing short polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on the heterobifunctional linker, Amino-PEG2-NH-Boc. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the design of next-generation bioconjugates.
Short PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, are more than inert spacers; they are critical functional components that significantly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[1][2] Their inherent hydrophilicity, biocompatibility, and precisely defined lengths allow for the meticulous modulation of a conjugate's pharmacological properties.[2][3]
Core Advantages of Short PEG Linkers
The strategic incorporation of short PEG linkers like this compound offers a multitude of benefits in the design of therapeutic conjugates:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a propensity for aggregation. The hydrophilic nature of short PEG linkers can significantly improve the aqueous solubility of the entire conjugate, mitigating aggregation and allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[2]
-
Improved Pharmacokinetics: The PEG moiety can create a hydrophilic shield around the conjugated molecule, which can reduce immunogenicity and alter biodistribution, potentially leading to a more favorable pharmacokinetic profile.[4] While longer PEG chains are more known for extending half-life, even short PEGs can positively influence the pharmacokinetic properties.[4][5]
-
Optimal Ternary Complex Formation in PROTACs: In PROTACs, the length and flexibility of the linker are paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[2][6] A short PEG linker like PEG2 provides sufficient flexibility while maintaining a defined distance, which is crucial for efficient ubiquitination and subsequent protein degradation.[3][6]
-
Controlled and Sequential Conjugation: Heterobifunctional linkers such as this compound, which possesses a free amine and a Boc-protected amine, enable a controlled, sequential conjugation strategy.[7][8] The Boc (tert-butyloxycarbonyl) protecting group allows for the initial attachment of one molecule to the free amine, followed by deprotection and subsequent conjugation of a second molecule to the newly exposed amine. This stepwise approach is critical for the synthesis of well-defined and homogeneous bioconjugates.[7]
Data Presentation: Physicochemical Properties and Impact on Bioconjugates
The selection of a specific short PEG linker is guided by its distinct physicochemical properties.
| Property | Value for this compound | Reference |
| Molecular Weight | 204.27 g/mol | [9][10] |
| Formula | C9H20N2O3 | [9] |
| CAS Number | 127828-22-2 | [9][10] |
| Appearance | Colorless to light yellow liquid | [9][10] |
The length of the PEG linker has a quantifiable impact on the properties of the final bioconjugate. The following table illustrates the effect of short PEG linker length on the stability of an antibody-drug conjugate.
| ADC Construct | PEG Linker Length | % Aggregate (4 weeks at 4°C) | Reference |
| Trastuzumab-MMAE | PEG2 | ~1.8% | [11] |
| Trastuzumab-MMAE | PEG4 | ~1.5% | [11] |
| Trastuzumab-MMAE | PEG8 | ~1.2% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of short PEG linkers in bioconjugate synthesis.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.[12]
-
Addition of TFA: To the stirred solution, add TFA. A common practice is to use a 20-50% solution of TFA in DCM.[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[8]
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected Amino-PEG2-NH2.[12]
-
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to Amino-PEG2-NH2 (Amide Bond Formation)
This protocol outlines the coupling of a molecule with a carboxylic acid to the free amine of the deprotected PEG linker.
Materials:
-
Deprotected Amino-PEG2-NH2 (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., a cytotoxic drug)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.2-8.0, amine-free)
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or glycine) to a final concentration of 10-50 mM to consume any unreacted NHS ester.[15]
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.[8][16]
Mandatory Visualizations
Diagrams are essential for visualizing the complex interactions and workflows in bioconjugation.
Caption: Sequential conjugation workflow using this compound.
Caption: PROTAC mechanism of action with a short PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group in Amino-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to selectively modify molecules, often at specific sites, is the bedrock of creating novel therapeutics, diagnostic agents, and research tools. At the heart of this molecular engineering lies the strategic use of protecting groups, temporary shields that prevent unwanted side reactions. This technical guide delves into the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the context of Amino-PEG2-NH-Boc, a versatile bifunctional linker.
This compound, with its terminal primary amine and a Boc-protected amine separated by a short polyethylene (B3416737) glycol (PEG) spacer, offers a gateway to a multitude of bioconjugation strategies. The Boc group, in this context, acts as a gatekeeper, allowing for the selective functionalization of the free amine while the other remains masked. This guide will provide an in-depth exploration of the Boc group's function, properties, and the experimental protocols for its removal, empowering researchers to harness the full potential of this valuable molecule.
The Chemistry and Function of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the modification of biomolecules. Its popularity stems from its stability under a broad range of conditions and its facile removal under specific, mild acidic conditions.[1]
In this compound, one of the terminal amines is acylated with a Boc group, rendering it temporarily unreactive. This allows for chemoselective reactions to occur at the free primary amine. For instance, the free amine can be conjugated to a carboxylic acid, an activated ester (like an NHS ester), or an aldehyde on a target molecule, such as a protein, antibody, or drug.[2][3] Once this initial conjugation is complete, the Boc group can be removed to reveal a new primary amine, which can then be used for subsequent modifications, creating complex, multifunctional constructs. This orthogonality is a key advantage in multi-step synthetic strategies.[1]
The stability of the Boc group to basic and nucleophilic conditions makes it compatible with a wide array of reaction conditions used for bioconjugation.[4] However, it is readily cleaved by acids, a property that is exploited for its removal.
Physicochemical Properties and Stability
The physicochemical properties of this compound are crucial for its handling, storage, and application in aqueous environments typical for biological research.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄N₂O₄ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Solubility | Soluble in water, DMSO, DCM, and chloroform | [5][6] |
| Storage Conditions | Store at -20°C to 4°C, protected from light | [5] |
The stability of the Boc group is pH-dependent. It is generally stable in neutral and basic conditions but is labile in acidic environments. The PEG spacer itself is generally stable, although the ether bonds can be cleaved under very harsh acidic conditions.
| Condition | Boc Group Stability | PEG Chain Stability | Notes |
| Strong Acid (e.g., TFA) | Labile (cleaved) | Generally Stable | Used for intentional deprotection. |
| Mild Acid (pH 4-6) | Generally Stable | Stable | Suitable for many biological applications. |
| Neutral (pH ~7) | Stable | Stable | Optimal for storage and most bioconjugation reactions. |
| Base (pH 8-10) | Generally Stable | Stable | Compatible with common bioconjugation reactions. |
Experimental Protocols: Deprotection of the Boc Group
The removal of the Boc protecting group is a critical step to unmask the second amine for further functionalization. The most common method is acid-catalyzed cleavage. Two standard protocols are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used for the efficient and clean removal of Boc groups.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[1] For complete and rapid deprotection, a 1:1 mixture of TFA and DCM can be used.
-
Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
An alternative to TFA is a solution of hydrochloric acid in an organic solvent, which can sometimes offer milder conditions.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure of this compound, the mechanism of Boc deprotection, and a typical experimental workflow.
Caption: Chemical structure of this compound.
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: General experimental workflow for Boc deprotection.
Conclusion
The Boc protecting group in this compound is more than just a molecular placeholder; it is a strategic tool that enables controlled and sequential chemical modifications. Its robust nature under a variety of conditions, coupled with its predictable and efficient removal, makes it an indispensable component in the toolkit of researchers in drug development and the life sciences. A thorough understanding of its properties and the protocols for its manipulation is essential for the successful design and synthesis of next-generation bioconjugates and therapeutics. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of innovative molecular solutions.
References
A Technical Guide to the Solubility and Stability of Amino-PEG2-NH-Boc
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of Amino-PEG2-NH-Boc, a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker. Understanding these properties is critical for its effective application in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer.[1] This document details the molecule's solubility in various common laboratory solvents and its stability profile under different chemical and physical conditions. It includes standardized experimental protocols for solubility determination and stability assessment, along with graphical representations of key workflows and chemical principles to support research and development efforts.
Physicochemical Properties
This compound, also known as N-Boc-3,6-dioxaoctane-1,8-diamine, is a liquid at room temperature.[1][2] Its structure incorporates a hydrophilic two-unit PEG spacer, a primary amine, and a terminal amine protected by a tert-butoxycarbonyl (Boc) group. This configuration makes it an essential building block in multi-step bioconjugation strategies.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀N₂O₃ | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| CAS Number | 127828-22-2 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.023 ± 0.06 g/cm³ | [1] |
Solubility Characteristics
The solubility of this compound is dictated by its amphiphilic nature. The PEG chain imparts hydrophilicity and promotes solubility in aqueous and polar organic solvents, while the Boc group, being nonpolar, enhances solubility in less polar organic media.[4][][]
Quantitative Solubility Data
Quantitative data is most readily available for Dimethyl Sulfoxide (DMSO), a highly polar aprotic solvent frequently used for preparing stock solutions.
| Solvent | Chemical Formula | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (489.55 mM) | Requires sonication for dissolution. The use of new, non-hygroscopic DMSO is recommended as absorbed water can affect solubility.[1] |
Qualitative Solubility Profile
Based on the physicochemical properties of its constituent functional groups and data from structurally similar molecules, the following qualitative solubility profile can be predicted.
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Aqueous | Water | Soluble | The hydrophilic PEG chain confers aqueous solubility.[2][3][7] |
| Polar Aprotic | DMF, Acetonitrile (B52724) | Soluble | These solvents effectively solvate both the polar PEG chain and the Boc group.[4][7] |
| Chlorinated | Dichloromethane (B109758) (DCM) | Soluble | DCM is a common solvent for reactions involving Boc-protected PEG linkers.[4][8] |
| Alcohols | Methanol, Ethanol | Soluble | These polar protic solvents interact favorably with the PEG chain via hydrogen bonding.[7] |
| Ethers | Tetrahydrofuran (THF) | Soluble | The ether linkages in the PEG chain and the overall polarity allow for good solubility.[4] |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity of the PEG chain and the free amine limit solubility in highly nonpolar solvents.[4] |
Stability Profile
The stability of this compound is primarily determined by the chemical integrity of the acid-labile Boc protecting group and, to a lesser extent, the PEG backbone.
Chemical Stability
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, which is the basis for its use as a protecting group.[9][10] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently removes the Boc group to yield the free primary amine, carbon dioxide, and isobutene.[10][11][12] This deprotection is a critical step in sequential conjugation strategies.[11]
-
Basic and Nucleophilic Conditions: The Boc group is robust and stable in the presence of most bases and nucleophiles.[9][13][14] This orthogonality allows for selective reactions at other sites of a molecule without disturbing the protected amine.[9]
-
Oxidative Stability: The ether linkages within the PEG backbone can be susceptible to oxidative degradation over extended periods, though this is not a primary concern under standard laboratory handling and storage conditions.[14]
Thermal and Enzymatic Stability
-
Thermal Stability: The molecule is stable at physiological temperatures (e.g., 37°C) provided the conditions are not acidic.[15] Thermal deprotection of the Boc group without acid catalysis requires very high temperatures (e.g., 190°C) and is not a standard laboratory procedure.[16]
-
Enzymatic Stability: The core structure of this compound is not known to be a substrate for common mammalian enzymes. While certain specialized bacterial enzymes can degrade PEG, this is not a factor in typical bioconjugation applications.[17]
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of the linker.
| Condition | Recommendation | Duration | Reference(s) |
| Neat Compound | 4°C, protect from light | - | [1] |
| -5°C, keep dry and avoid sunlight | - | [2][18] | |
| In Solvent | -80°C, protect from light | 6 months | [1] |
| -20°C, protect from light | 1 month | [1] |
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 1 mL) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a vortex mixer or shaker for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solute.
-
Quantification: Carefully transfer a precise volume of the clear supernatant to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Calculation: Weigh the vial containing the dried solute. The solubility is calculated by dividing the mass of the solute by the volume of the supernatant taken. Alternatively, the concentration of the supernatant can be determined using a calibrated HPLC method.
Protocol for Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group using TFA in DCM.[8][12]
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v).[12] Caution: The reaction is exothermic and evolves gas; ensure adequate ventilation.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃ solution).
Protocol for Monitoring Stability via HPLC
This protocol can be used to assess the stability of this compound under specific conditions (e.g., in an aqueous buffer at 37°C).
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in a suitable solvent like DMSO. Dilute the stock solution into the test buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.
-
Incubation: Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Analysis: Immediately analyze the aliquot by reverse-phase HPLC (RP-HPLC). Use a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% TFA) as the mobile phase.
-
Data Interpretation: Monitor the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of remaining compound can be calculated relative to the t=0 time point.
Visualizations
The following diagrams illustrate key workflows and principles related to the handling and use of this compound.
Caption: Workflow for experimental solubility determination.
Caption: Chemical stability profile of this compound.
Caption: Simplified pathway for acid-catalyzed Boc deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzymes Involved in Anaerobic Polyethylene Glycol Degradation by Pelobacter venetianus and Bacteroides Strain PG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
Understanding the Hydrophilicity of Amino-PEG2-NH-Boc: A Technical Guide
Executive Summary: This technical guide provides a comprehensive overview of the core hydrophilic properties of Amino-PEG2-NH-Boc, a bifunctional linker critical in modern drug development. The inherent hydrophilicity of its polyethylene (B3416737) glycol (PEG) backbone is fundamental to its utility, enhancing the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules. This document details the physicochemical properties of this compound, presents quantitative data on its hydrophilicity, outlines its applications, and provides detailed experimental protocols for its characterization, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and its Hydrophilic Nature
This compound is a heterobifunctional linker molecule featuring a short, discrete polyethylene glycol (dPEG) chain of two ethylene (B1197577) oxide units. One terminus is a primary amine (-NH2), while the other is a Boc-protected amine (-NH-Boc). The defining characteristic of this molecule is the hydrophilicity imparted by the PEG chain.[1][2] This property is a direct result of the repeating ether oxygen atoms in the PEG backbone, which readily form hydrogen bonds with water molecules.[3] This interaction creates a hydration shell around the molecule it is conjugated to, which is advantageous for several reasons in drug development:
-
Enhanced Solubility: The PEG linker significantly increases the aqueous solubility of hydrophobic drugs or biomolecules.[][5]
-
Improved Pharmacokinetics: The hydration shell increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend plasma half-life.[6]
-
Reduced Immunogenicity: The protective water layer can mask epitopes on therapeutic proteins, minimizing recognition by the immune system.[7]
-
Increased Stability: The hydration shell can shield conjugated molecules from enzymatic degradation.[7]
The discrete nature of the PEG2 chain ensures uniformity in the final conjugate, avoiding the heterogeneity associated with polydisperse PEGs.[3]
Physicochemical Properties
This compound is a well-defined chemical entity with specific properties that are crucial for its application in bioconjugation.
| Property | Value | Reference |
| Chemical Name | N-[2-(2-aminoethoxy)ethyl]-carbamic acid, 1,1-dimethylethyl ester | [8][9] |
| Molecular Formula | C9H20N2O3 | [8][10] |
| Molecular Weight | 204.27 g/mol | [8][10] |
| Appearance | Colorless to light yellow liquid | [8][9][10] |
| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents. The PEG spacer enhances solubility in aqueous media. | [1][2][10] |
| Storage | 4°C for short-term, -20°C for long-term storage (protect from light). Stock solutions: -80°C for 6 months. | [8][10] |
The Role of Hydrophilicity in Drug Development
The hydrophilicity of the this compound linker is particularly valuable in the development of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10] The linker connecting the target-binding and E3 ligase-binding moieties is critical for the formation of a stable and productive ternary complex. An this compound linker can improve the solubility and cell permeability of the entire PROTAC molecule, which is often a significant challenge.
Caption: Role of this compound as a hydrophilic linker in a PROTAC.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody. Many cytotoxic payloads are highly hydrophobic, which can lead to aggregation and poor stability of the ADC.[11] Incorporating a hydrophilic PEG linker like this compound can mitigate this hydrophobicity, improving the ADC's overall properties, stability, and pharmacokinetic profile.[11]
Quantitative Analysis of Hydrophilicity
Table 1: Solubility and Partition Coefficient of PEG Linkers
A lower octanol-water partition coefficient (LogP or LogD) indicates greater hydrophilicity.[3]
| PEG Molecular Weight (Da) | Water Solubility | Octanol-Water Partition Coefficient (LogP) |
| 400 | Highly Soluble | -1.4 |
| 1000 | Highly Soluble | -2.1 |
| 2000 | Highly Soluble | -2.8 |
Note: Data is representative of PEG molecules and serves as an illustration.[7]
Table 2: Water Contact Angle on PEG-Modified Surfaces
The contact angle of water on a surface provides a measure of its wettability; a lower angle indicates a more hydrophilic surface.[12] Modifying surfaces with PEG is a common strategy to increase their hydrophilicity.[12]
| Surface Material | Contact Angle (°) |
| Unmodified Glass | ~30-40 |
| PEG-modified Glass | < 20 |
| Unmodified Gold | ~65 |
| PEG-thiol monolayer on Gold | ~30-40 |
Note: These are approximate values and can vary based on surface roughness, PEG density, and molecular weight.[12]
Experimental Protocols for Characterizing Hydrophilicity
Accurate characterization of hydrophilicity is essential for quality control and for understanding the behavior of PEGylated molecules. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous buffer.[13]
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.[13]
-
Phase Separation: Centrifuge the mixture to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.[3] Dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[13]
-
Calculation: The measured concentration represents the equilibrium solubility.
Caption: Workflow for Determining Aqueous Solubility.
Measurement of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method is the traditional approach for determining LogP.[7]
Protocol:
-
Preparation of Solutions: Prepare a biphasic system of n-octanol and water. The two phases should be pre-saturated by vigorous mixing for at least 24 hours, followed by separation. Prepare a stock solution of the test compound.[7]
-
Partitioning: Add a small volume of the stock solution to a known volume of the pre-saturated octanol-water system.
-
Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).[3]
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for Shake-Flask LogP Determination.
Measurement of Water Contact Angle (Sessile Drop Method)
Contact angle goniometry is a surface-sensitive technique used to determine the wettability of a solid surface.[7][14]
Protocol:
-
Surface Preparation: Prepare a flat, smooth surface coated with the compound of interest (e.g., a PEGylated surface). Ensure the surface is clean and dry.[12]
-
Droplet Deposition: Using a high-precision syringe, gently place a small droplet of high-purity water (typically 1-5 µL) onto the prepared surface.[3][15]
-
Image Capture: Allow the droplet to equilibrate for a few seconds. Capture a high-resolution image of the droplet profile using a goniometer.[12]
-
Data Analysis: Use the instrument's software to analyze the image. The software fits a mathematical model to the droplet shape and calculates the contact angle at the three-phase (solid-liquid-vapor) interface. A lower angle signifies higher hydrophilicity.[3][12]
Caption: Workflow for Water Contact Angle Measurement.
Conclusion
The hydrophilicity of this compound is a cornerstone of its functionality as a chemical linker in advanced drug development. By enhancing solubility, improving stability, and offering favorable pharmacokinetic properties, this discrete PEG linker enables the creation of more effective and safer therapeutics, including PROTACs and ADCs. A thorough understanding and quantitative characterization of its hydrophilic properties are essential for its successful implementation in research and clinical applications.
References
- 1. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 2. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. users.aalto.fi [users.aalto.fi]
- 15. dropletlab.com [dropletlab.com]
The Core Principles of Heterobifunctional PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools in the fields of bioconjugation, drug delivery, and diagnostics. Their unique architecture, consisting of a central PEG core with two distinct reactive functional groups at either end, allows for the precise and covalent linkage of two different molecules with high specificity and efficiency. This technical guide provides a comprehensive overview of the core features of heterobifunctional PEG linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application in research and drug development.
Fundamental Properties and Advantages
Heterobifunctional PEG linkers offer a multitude of advantages in the design of complex bioconjugates, primarily stemming from the physicochemical properties of the PEG backbone and the versatility of their terminal functional groups.
Key Advantages of PEGylation:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic drugs and biomolecules, preventing aggregation and enhancing stability.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and prolong its circulation half-life.
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby reducing the potential for an immune response.
-
Precise Spacer Control: The ability to customize the length of the PEG chain provides precise control over the distance between the two conjugated molecules, which is critical for optimizing biological activity and stability.
-
Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it well-suited for in vivo applications.
Core Synthetic Strategies
The synthesis of heterobifunctional PEG linkers typically involves the modification of a symmetrical or monosubstituted PEG molecule. A common approach is the asymmetric activation of a symmetrical PEG through selective monotosylation or monomesylation of one of the terminal hydroxyl groups. This activated group can then be converted into various other functional groups through nucleophilic substitution, while the other hydroxyl group is subsequently modified.
A generalized synthetic workflow is illustrated below:
Quantitative Data on Linker Effects
The length of the PEG linker is a critical parameter that can significantly influence the properties and efficacy of the resulting bioconjugate. The following tables summarize quantitative data on the impact of PEG linker length on key parameters in antibody-drug conjugates (ADCs).
Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Length | Typical DAR Efficiency | Key Observations |
| Short-Chain PEG (e.g., PEG4) | Lower drug loading (DAR ~2.5) has been observed in some cases. | Intermediate PEG lengths often show higher drug loading efficiencies. |
| Intermediate-Chain PEG (e.g., PEG8, PEG12) | Higher drug loading efficiencies (DAR ~3.7-5.0) have been demonstrated. | A balance between hydrophilicity and steric hindrance may facilitate more efficient conjugation. |
| Long-Chain PEG (e.g |
A Beginner's Guide to Amino-PEG2-NH-Boc in PROTAC Synthesis: An In-depth Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, harnesses the cell's own machinery to eliminate them.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity, which can improve the drug-like properties of these often large and lipophilic molecules.[4][5]
This guide focuses on a specific PEG-based linker, Amino-PEG2-NH-Boc , providing a comprehensive overview of its properties, a detailed protocol for its use in PROTAC synthesis, and methods for the characterization and evaluation of the resulting PROTAC.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for its effective application in PROTAC synthesis.
| Property | Value | Reference(s) |
| Chemical Name | N-[2-(2-aminoethoxy)ethyl]-carbamic acid, 1,1-dimethylethyl ester | [6] |
| Molecular Formula | C9H20N2O3 | [7] |
| Molecular Weight | 204.27 g/mol | [7] |
| CAS Number | 127828-22-2 | [7] |
| Appearance | Colorless to light yellow liquid | [6] |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. | [7][8] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month). | [7] |
PROTAC Synthesis: A Step-by-Step Experimental Protocol
The synthesis of a PROTAC using this compound is a modular process that involves the sequential coupling of the E3 ligase ligand and the POI ligand to the bifunctional linker. The following is a representative protocol.
Overall Synthetic Workflow
The synthesis is typically a three-step process:
-
First Amide Coupling: The primary amine of this compound is coupled to a carboxylic acid-functionalized E3 ligase ligand.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the other end of the linker to expose a primary amine.
-
Second Amide Coupling: The newly exposed amine is coupled to a carboxylic acid-functionalized POI ligand.
Caption: Workflow for PROTAC synthesis using this compound.
Protocol 1: First Amide Coupling
This protocol describes the coupling of this compound to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).
Materials:
-
Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Slowly add the activated E3 ligase ligand solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group.
Materials:
-
Boc-NH-PEG2-NH-E3 Ligase Ligand intermediate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) or DCM (3x).
-
The resulting amine salt is often used in the next step without further purification.
Protocol 3: Second Amide Coupling
This protocol describes the final coupling step to attach the POI ligand.
Materials:
-
H2N-PEG2-NH-E3 Ligase Ligand intermediate (from Protocol 2)
-
Carboxylic acid-functionalized POI ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the procedure outlined in Protocol 1, using the deprotected intermediate and a carboxylic acid-functionalized POI ligand as the coupling partners.
-
Purify the final crude PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Characterization and Evaluation of the Synthesized PROTAC
Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized PROTAC.
Analytical Characterization
| Technique | Purpose | Expected Outcome | Reference(s) |
| LC-MS | Monitor reaction progress and assess final purity. | A single major peak corresponding to the calculated mass of the desired product. | [9] |
| ¹H NMR | Confirm the chemical structure. | Peaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker with appropriate integrations. | [10] |
| HRMS | Confirm the elemental composition. | Observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass. | [10] |
| Preparative HPLC | Purify the final compound. | A single, sharp peak indicating high purity (>95%). | [11] |
Biological Evaluation
A series of in vitro assays are required to confirm the biological function of the synthesized PROTAC.
Caption: Experimental workflow for the biological evaluation of a PROTAC.
1. Binding Assays (e.g., Surface Plasmon Resonance - SPR): These assays confirm that the respective ligands of the PROTAC molecule retain their ability to bind to the POI and the E3 ligase.
2. Ternary Complex Formation Assays (e.g., TR-FRET): These experiments verify the PROTAC's ability to induce the formation of a ternary complex between the POI and the E3 ligase.[12]
3. Target Protein Degradation Assays (e.g., Western Blot): This is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.[12] Key parameters to determine are the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation).
4. Cell Viability Assays: These assays determine the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[12]
PROTAC Signaling Pathway
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).
References
- 1. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to PEGylation with Amino-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation and Amino-PEG2-NH-Boc
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development and biotechnology. It is widely employed to enhance the therapeutic properties of proteins, peptides, and small molecules by improving their solubility, stability, and pharmacokinetic profiles, while often reducing immunogenicity. The choice of the PEG linker is critical and dictates the functionality and application of the resulting conjugate.
This guide focuses on this compound, a heterobifunctional linker featuring a two-unit polyethylene glycol chain. One terminus is a free primary amine (-NH2), while the other is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for sequential and controlled conjugation reactions. The free amine can be reacted with a molecule of interest, and the Boc-protected amine can be deprotected under specific acidic conditions to reveal a second reactive amine for further modification. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer between a target protein ligand and an E3 ligase ligand.[1][2][3]
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | C9H20N2O3 | [4] |
| Molecular Weight | 204.27 g/mol | [4] |
| CAS Number | 127828-22-2 | [4] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, DMSO. Less soluble in alcohol and toluene. Insoluble in ether. | [6] |
| Storage Conditions | Store at -20°C or lower for long-term storage, protected from light.[2] | [2] |
Core Applications in Bioconjugation and Drug Delivery
The unique structure of this compound makes it a versatile tool in several applications:
-
PROTAC Synthesis: As a flexible linker, it connects the two active domains of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3]
-
Peptide and Protein Modification: It can be used to PEGylate proteins and peptides, thereby improving their pharmacokinetic properties.[1]
-
Drug Delivery: The PEG chain enhances the solubility and circulation time of conjugated drugs, making it a valuable component in drug delivery systems.[7]
-
Surface Modification: The amine groups can be used to functionalize surfaces for various biomedical applications.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the second primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA and DCM can be used for rapid and complete deprotection.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitation: Precipitate the deprotected product, Amino-PEG2-NH2, by adding cold diethyl ether.
-
Isolation: Collect the precipitate by filtration and dry under vacuum. The resulting diamine can be used in the next step, often as a TFA salt.
Quantitative Data for Boc Deprotection (Representative):
| Parameter | Value | Notes |
| Reaction Time | 30 - 120 minutes | Substrate dependent. |
| Temperature | Room Temperature | |
| Typical Yield | >90% | Yields can be optimized by adjusting reaction conditions. |
| Purity (Post-Purification) | >95% | Determined by HPLC. |
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to Amino-PEG2-NH2 (Post-Boc Deprotection)
This protocol outlines the coupling of a molecule with a carboxylic acid group to the newly deprotected amine of the Amino-PEG2-NH2 linker using EDC/NHS chemistry.
Materials:
-
Deprotected Amino-PEG2-NH2 (as TFA salt)
-
Carboxylic acid-containing molecule (e.g., a protein ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., Size-Exclusion Chromatography, HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the deprotected Amino-PEG2-NH2 in Coupling Buffer.
-
Immediately add the activated NHS ester solution to the amine solution. A 5 to 20-fold molar excess of the activated molecule to the amine is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.
-
Quantitative Data for Conjugation Reaction (Representative):
| Parameter | Value | Notes |
| Molar Ratio (Activated Molecule:Amine) | 5:1 to 20:1 | Optimization is crucial for desired conjugation efficiency. |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain the stability of sensitive molecules. |
| Typical Yield | 60-80% | Highly dependent on the reactants and reaction conditions. |
| Purity (Post-Purification) | >95% | Determined by HPLC.[8] |
Characterization of PEGylated Conjugates
Robust analytical methods are essential to confirm successful conjugation and to characterize the final product.
| Analytical Technique | Information Provided | Representative Results |
| SDS-PAGE | Qualitative assessment of PEGylation, indicated by a shift in apparent molecular weight. | A noticeable upward shift in the band of the PEGylated protein compared to the unmodified protein.[9] |
| Size-Exclusion Chromatography (SEC) | Purification and determination of hydrodynamic size, indicating successful conjugation. | A shift to a shorter retention time for the PEGylated conjugate compared to the unconjugated molecule.[10] |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification of the conjugate. | A single, sharp peak for the purified conjugate, indicating high purity (>95%).[8] |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirming the degree of PEGylation. | The observed mass should correspond to the calculated mass of the conjugate.[11][12] |
| NMR Spectroscopy | Detailed structural information, confirming covalent bond formation. | Disappearance of the carboxylic acid proton and appearance of new amide proton signals.[3] |
Visualizing the Core Concepts
PROTAC-Mediated Protein Degradation
PROTACs synthesized using linkers like this compound function by hijacking the cell's ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a stepwise process.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 127828-22-2 [sigmaaldrich.com]
- 5. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 6. 127828-22-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
A Step-by-Step Guide to Utilizing Amino-PEG2-NH-Boc for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful conjugation of molecules using the heterobifunctional linker, Amino-PEG2-NH-Boc. These protocols are designed for researchers in biotechnology and drug development, offering a step-by-step approach from initial reaction to final purification.
Introduction
This compound is a versatile crosslinking reagent employed in bioconjugation to link two molecules together.[][2][3] It features a short polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces the potential immunogenicity of the resulting conjugate.[4][5] One end of the linker possesses a reactive primary amine, while the other end has a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[][2] This orthogonal design allows for a controlled, sequential conjugation strategy, making it an ideal tool for creating complex biomolecules like antibody-drug conjugates (ADCs) or PROTACs.[4][6][7]
The free amine can react with various functional groups, most commonly activated carboxylic acids (e.g., NHS esters), to form a stable amide bond.[][3] Following this initial conjugation, the Boc protecting group can be efficiently removed under mild acidic conditions to expose a new primary amine, which is then available for reaction with a second molecule.[8][9]
Overall Workflow
The general strategy for using this compound as a linker involves a three-stage process:
-
Activation and Conjugation to Molecule 1: The first molecule, typically a small molecule drug or a fluorescent dye containing a carboxylic acid, is activated and conjugated to the free primary amine of the this compound linker.
-
Boc Deprotection: The Boc protecting group is removed from the other end of the PEG linker to expose a new reactive primary amine.
-
Conjugation to Molecule 2: The newly deprotected amine is then conjugated to the second molecule, which could be a protein, antibody, or another biomolecule.
Experimental Protocols
Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule to this compound via EDC/NHS Chemistry
This protocol describes the activation of a carboxyl group on a molecule of interest and its subsequent conjugation to the free amine of this compound.
Materials:
-
Carboxylic acid-containing molecule (Molecule 1)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer. A small amount of DMF or DMSO can be used for initial dissolution if necessary, but the final organic solvent concentration should be minimized.[10]
-
Dissolve this compound in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Carboxylic Acid Activation:
-
In a reaction vial, combine the carboxylic acid-containing molecule with a 2-10 molar excess of EDC and a 2-5 molar excess of NHS or Sulfo-NHS.[10][11]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[10][11] The addition of NHS creates a more stable amine-reactive intermediate, reducing hydrolysis and improving conjugation efficiency.[10]
-
-
Conjugation to this compound:
-
Immediately add the activated carboxylic acid solution to the this compound solution. A 1.5 to 3-fold molar excess of the activated molecule over the this compound is recommended.[12]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with Coupling Buffer if necessary.[10][11]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10][12]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the resulting Molecule 1-PEG2-NH-Boc conjugate using an appropriate method such as Reverse Phase HPLC (RP-HPLC) to remove unreacted reagents and byproducts.
-
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Molecule 1-PEG2-NH-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)
-
Brine (saturated aqueous NaCl solution) (for neutralization, optional)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for neutralization, optional)
-
Diethyl ether, cold (for precipitation, optional)
Procedure:
-
Reaction Setup:
-
Reaction Monitoring:
-
Work-up:
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 times).[9]
-
The resulting TFA salt of the deprotected Molecule 1-PEG2-NH2 can often be used directly in the next conjugation step.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13] Alternatively, the product can be precipitated by adding cold diethyl ether.[7]
-
Protocol 3: Conjugation of the Deprotected Linker to a Protein
This protocol provides a general method for conjugating the newly exposed amine of the Molecule 1-PEG2-NH2 to a protein, for example, by targeting lysine residues through an NHS-ester activation of a carboxyl group on the protein (if applicable) or by using other amine-reactive chemistries. A more common approach is to conjugate the deprotected amine to a protein that has been modified to contain an NHS-ester. The following protocol assumes the protein has available amine groups for conjugation with a pre-activated molecule.
Materials:
-
Molecule 1-PEG2-NH2 (as TFA salt or free amine)
-
Target protein in an appropriate buffer (e.g., PBS, pH 7.2-8.5)
-
Amine-reactive molecule (e.g., NHS-ester of a second molecule to be conjugated to the protein)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), dialysis)
Procedure:
-
Protein and Linker Preparation:
-
Ensure the purified protein is in an amine-free buffer (like PBS) at a concentration of 2-10 mg/mL.[4]
-
Dissolve the Molecule 1-PEG2-NH2 in the conjugation buffer. If using the TFA salt, the buffering capacity of the conjugation buffer should be sufficient to maintain the desired pH.
-
-
Conjugation Reaction:
-
This step will vary depending on the chemistry used to attach the linker-molecule construct to the protein. If the protein itself contains an activated group (e.g., an NHS ester), the Molecule 1-PEG2-NH2 can be added directly.
-
Alternatively, if another molecule with an NHS ester is to be conjugated to the protein via the linker, that reaction would be performed here. A 10 to 20-fold molar excess of the dissolved amine-reactive molecule is added to the protein-linker solution while gently stirring.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Bioconjugate:
-
Purify the final conjugate using a suitable method to remove unreacted linker, small molecules, and byproducts.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted components.[][15][16]
-
Ion-Exchange Chromatography (IEX): This technique can separate PEGylated proteins from un-PEGylated proteins, as the PEG chains can shield surface charges.[][16] It is also effective for separating species with different numbers of attached PEG chains.[15]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification, especially for smaller conjugates, and can also separate mono- from di-PEGylated species.[][15]
-
Dialysis or Ultrafiltration: Useful for removing small molecule impurities.[17]
-
Data Presentation
Table 1: Reaction Parameters for EDC/NHS Coupling
| Parameter | Condition | Expected Outcome | Citation |
|---|---|---|---|
| Reagents | EDC and NHS/Sulfo-NHS | Efficient activation of carboxyl groups | [10][18] |
| EDC Molar Excess | 2 - 10 equivalents | High activation efficiency | [10] |
| NHS/Sulfo-NHS Molar Excess | 2 - 5 equivalents | Formation of stable NHS ester | [10][12] |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activity | [10] |
| Coupling pH | 7.2 - 8.5 | Efficient amide bond formation | [10][11] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for activation | [10][12] |
| Reaction Time (Coupling) | 2 hours at RT or overnight at 4°C | High conjugation yield | [10][12] |
| Expected Yield | 60 - 80% | Dependent on substrates |[12] |
Table 2: Boc Deprotection Reaction Parameters
| Parameter | Condition | Expected Outcome | Citation |
|---|---|---|---|
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Quantitative deprotection | [8][9] |
| TFA Concentration | 20 - 50% (v/v) | Complete removal of the Boc group | [8][9] |
| Temperature | Room Temperature | Controlled reaction | [9] |
| Reaction Time | 1 - 2 hours | Full conversion to the primary amine | [9] |
| Expected Yield | >90% (typical) | Substrate-dependent |[8] |
Mandatory Visualizations
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound for a wide range of bioconjugation applications in their research and drug development endeavors.
References
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection of Amino-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the repertoire of amine protecting groups within organic synthesis, particularly in the construction of complex molecules like peptides, oligonucleotides, and PEGylated compounds.[1] Its popularity is due to its stability across a range of reaction conditions and the relative ease of its removal under acidic conditions.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a critical strategy in drug development to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1]
The deprotection of a Boc-protected amine on a PEG linker, such as in Amino-PEG2-NH-Boc, is a pivotal step to unmask the amine functionality for subsequent conjugation or modification.[1][2] However, the specific properties of PEGylated molecules, including potential steric hindrance and altered solubility, can present challenges to this standard procedure.[1] These application notes provide a comprehensive overview of common deprotection strategies, quantitative data, and detailed experimental protocols for the efficient removal of the Boc group from this compound.
Deprotection Methodologies
The most prevalent method for Boc deprotection is acidolysis, where strong acids cleave the tert-butyl carbamate, liberating the free amine, carbon dioxide, and a tert-butyl cation.[1] The choice of acid, solvent, and reaction conditions is crucial to ensure complete deprotection while minimizing side reactions.[1]
Acidic Deprotection
Strong acids are the reagents of choice for routine Boc deprotection.[1]
-
Trifluoroacetic Acid (TFA): TFA is the most common reagent for Boc cleavage due to its high efficiency and volatility, which simplifies its removal post-reaction.[1][3] It is typically used in a solution with a suitable organic solvent like dichloromethane (B109758) (DCM).[3][4]
-
Hydrogen Chloride (HCl): Solutions of HCl in organic solvents, such as 1,4-dioxane (B91453) or ethyl acetate, provide an effective alternative to TFA.[1][4] The resulting hydrochloride salt of the deprotected amine is often a solid, which can facilitate isolation.[5]
Challenges and Solutions in Acidic Deprotection
Several challenges can arise during the acidic Boc deprotection of PEGylated compounds:
-
Incomplete Deprotection: The reaction may not proceed to completion, leaving some amine groups protected.[2] This can be caused by insufficient acid strength or concentration, or inadequate reaction time or temperature.[2][6] Increasing the acid concentration or switching to a stronger acid system can often resolve this issue.[2][6]
-
Side Reactions: The acidic conditions can lead to undesired chemical modifications.[2] The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during Boc cleavage.[2][6] To mitigate this, scavengers such as triisopropylsilane (B1312306) (TIS), water, or thioanisole (B89551) can be added to the reaction mixture to trap the reactive cation.[6][7]
-
Cleavage of Other Acid-Labile Groups: If the molecule contains other acid-sensitive functional groups, they may also be cleaved under the deprotection conditions.[2][7] One report indicated a 10-20% loss of ester bonds with TFA in DCM.[2][8] Milder acidic conditions or alternative protecting group strategies may be necessary in such cases.[2][7]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, reaction time, and temperature. The following tables summarize common reaction conditions and a comparative analysis of different acidic reagents.
Table 1: Common Acidic Conditions for Boc Deprotection [4][9]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [4][10]
| Reagent | Concentration (v/v) | Solvent | Time (minutes) | Typical Purity (%) |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 5 | ~78% |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 | >95% |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 5 | ~80% |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 60 | >95% |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the Boc protecting group using a solution of TFA in DCM.[3][11]
Materials:
-
Boc-NH-PEG2-NH-Boc
-
Trifluoroacetic acid (TFA)[3]
-
Dichloromethane (DCM), anhydrous[3]
-
Toluene (B28343) (for co-evaporation)[11]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)[3]
-
Brine (saturated aqueous NaCl solution) (optional)[3]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)[3]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel (optional)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Boc-NH-PEG2-NH-Boc in anhydrous DCM to a typical concentration of 0.1-0.2 M.[3][5]
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[7][9]
-
Scavenger Addition (Optional): If the substrate contains acid-sensitive groups prone to reaction with the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30-120 minutes.[11] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][11]
-
Work-up and Isolation:
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.[11]
-
To ensure the complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.[9][11] The resulting product is the TFA salt of the deprotected amine.
-
Optional Neutralization: The TFA salt can be neutralized by dissolving the residue in DCM and washing with a saturated aqueous NaHCO₃ solution. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure to yield the free amine.[3][5]
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method for Boc deprotection using a solution of HCl in dioxane, which can be advantageous for substrates sensitive to TFA.[4]
Materials:
-
Boc-NH-PEG2-NH-Boc
-
4M HCl in 1,4-dioxane[4]
-
Anhydrous 1,4-dioxane (if dilution is needed)[4]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-NH-PEG2-NH-Boc in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[5]
-
Isolation: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[4][5] This salt can often be used directly in subsequent steps or neutralized if necessary.
Protocol 3: Monitoring Reaction Progress by LC-MS
LC-MS is a powerful technique for accurately monitoring the deprotection reaction.[10]
Procedure:
-
Prepare analytical standards of the starting Boc-protected material and, if available, the expected deprotected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[2][10]
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in the initial mobile phase containing a neutralizing agent.[2]
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column) coupled to a mass spectrometer.[2]
-
Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak to determine the reaction's progress.[10]
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of Amino-PEG2-NH-Boc with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between Amino-PEG2-NH-Boc and N-hydroxysuccinimide (NHS) esters is a cornerstone of modern bioconjugation and drug development. This heterobifunctional PEG linker provides a versatile platform for covalently linking molecules, enhancing the solubility, stability, and pharmacokinetic properties of biomolecules and small molecule drugs.[1][][3][4] The this compound molecule features a primary amine at one terminus and a Boc (tert-butyloxycarbonyl) protected primary amine at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[5][][7]
The free primary amine selectively reacts with NHS esters under mild conditions to form a stable amide bond.[8][9][10] The Boc protecting group on the other end allows for subsequent deprotection under acidic conditions, revealing a second primary amine that can be used for further conjugation.[11][12][13] This stepwise reactivity provides precise control over the synthesis of complex conjugates, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.[12][14]
Reaction Mechanism and Key Considerations
The fundamental reaction involves the nucleophilic attack of the unprotonated primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[8][9][15]
Several factors critically influence the efficiency of this conjugation reaction:
-
pH: The pH of the reaction buffer is the most critical parameter. The primary amine must be in its unprotonated state to be nucleophilic. Therefore, the reaction is typically carried out at a pH between 7.2 and 8.5.[10][16][17] At lower pH, the amine is protonated and non-reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[8][10][15]
-
Buffer Choice: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the desired reaction.[18] Phosphate (B84403), bicarbonate, borate, or HEPES buffers are recommended.[10]
-
Solvent: NHS esters are often dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[16][18] The final concentration of the organic solvent should generally be kept low to avoid denaturation of protein substrates.[15]
-
Concentration: Higher concentrations of the reactants can favor the desired conjugation over the competing hydrolysis of the NHS ester.[9]
-
Temperature and Time: The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[15]
Quantitative Data
The following tables summarize key quantitative data for reactions involving NHS esters.
Table 1: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | Room Temperature | 125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
| Source:[10][15] |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Conditions |
| pH | 7.2 - 8.5 |
| Buffers | Phosphate, Bicarbonate, Borate, HEPES (amine-free) |
| Temperature | Room temperature or 4°C |
| Incubation Time | 30 minutes - 2 hours at room temperature; 2 hours - overnight at 4°C |
| Molar Excess of NHS Ester | 10- to 20-fold |
| Source:[10][15][18] |
Experimental Protocols
Protocol 1: Conjugation of an NHS Ester to this compound
This protocol describes the general procedure for reacting an NHS ester-functionalized molecule with the primary amine of this compound.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the this compound and the NHS ester to room temperature before use.
-
Immediately before use, prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.[18] Do not store the NHS ester in solution for extended periods due to its susceptibility to hydrolysis.[18]
-
Dissolve the this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 1.1 equivalents) of the dissolved this compound to the NHS ester solution. Alternatively, add the NHS ester stock solution to the this compound solution.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept to a minimum.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[15]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Purify the resulting Boc-NH-PEG2-NH-conjugate from unreacted starting materials and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.
-
-
Characterization:
-
Characterize the purified conjugate using techniques such as LC-MS to confirm the identity and purity of the product.
-
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the second primary amine for further functionalization.
Materials:
-
Boc-NH-PEG2-NH-conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-NH-PEG2-NH-conjugate in anhydrous DCM in a round-bottom flask. A typical concentration is in the range of 0.1-0.2 M.[11]
-
-
Addition of TFA:
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[14]
-
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12] Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[12]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next conjugation step.[12]
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[11][19]
-
-
Purification and Characterization:
-
If necessary, purify the deprotected conjugate using an appropriate chromatographic method.
-
Characterize the final product by LC-MS to confirm the removal of the Boc group and the purity of the deprotected conjugate.
-
Visualizations
Caption: Experimental workflow for the reaction of this compound with an NHS ester and subsequent Boc deprotection.
Caption: Signaling pathway of the reaction between a primary amine and an NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 4. nbinno.com [nbinno.com]
- 5. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. interchim.fr [interchim.fr]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
Purifying Amino-PEG2-NH-Boc Conjugates: A Guide for Researchers
Application Notes and Protocols for Ensuring High Purity in Drug Development and Scientific Research
For researchers, scientists, and drug development professionals, the purity of building blocks like Amino-PEG2-NH-Boc is paramount for the success of subsequent applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs). Impurities can lead to unwanted side reactions, decreased yields, and complications in the characterization of the final product. This document provides detailed application notes and protocols for the effective purification of this compound conjugates, ensuring high-purity material for reproducible and reliable results.
A primary challenge in the purification of these molecules is the acid-sensitivity of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] Exposure to strong acidic conditions can cause premature deprotection, leading to a mixture of protected, partially deprotected, and fully deprotected species.[1] Therefore, purification methods must be carefully selected and optimized to maintain the integrity of the Boc group.
Key Purification Strategies
The two most common and effective methods for purifying this compound and similar conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography. The choice between these techniques depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique that separates molecules based on their hydrophobicity.[1] It is particularly well-suited for achieving high purity, making it ideal for analytical and small-scale preparative purposes.[1]
Normal-Phase (Flash) Chromatography separates molecules based on their polarity, utilizing a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase.[1] This method is often employed for larger scale purifications where high resolution may be less critical than throughput.
Data Presentation: Purification Parameters and Expected Outcomes
The following tables summarize typical parameters and expected outcomes for the purification of Boc-protected PEG amines. Note that these values are illustrative and may require optimization based on the specific conjugate and impurity profile.
Table 1: Typical RP-HPLC Purification Parameters
| Parameter | Value | Rationale & Considerations |
| Stationary Phase | Reversed-Phase C18 or C8, 5-10 µm | C18 is a standard choice offering good retention. For more polar or larger PEG conjugates, a C4 or C8 column may provide better peak shape and recovery.[2][3] |
| Mobile Phase A | HPLC-grade water with 0.1% Formic Acid or 0.1% Acetic Acid | These modifiers are less acidic than TFA and help to minimize Boc deprotection.[3] |
| Mobile Phase B | HPLC-grade acetonitrile (B52724) with 0.1% Formic Acid or 0.1% Acetic Acid | Acetonitrile is a common organic modifier for eluting the compound. |
| Gradient | 5-95% Mobile Phase B over 20-30 minutes | A gradient elution is typically required to effectively separate the target compound from more polar and less polar impurities. |
| Flow Rate | 1-5 mL/min (analytical) or 10-50 mL/min (preparative) | Dependent on column dimensions and scale. |
| Detection | Low wavelength UV (e.g., 214 nm) or Universal Detectors (ELSD, CAD) | The Boc group and PEG backbone lack strong UV chromophores, making low wavelength UV or universal detectors more effective.[3] |
| Expected Purity | >95% | RP-HPLC is capable of achieving high purity levels.[4][5] |
| Expected Yield | 50-80% | Yields can be variable and are dependent on the crude purity and the separation efficiency. |
Table 2: Typical Normal-Phase Flash Chromatography Parameters
| Parameter | Value | Rationale & Considerations |
| Stationary Phase | Silica Gel (SiO₂) | A polar stationary phase that retains polar molecules. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (B129727) (MeOH) gradient | A common solvent system for eluting compounds of intermediate polarity. The gradient is adjusted to achieve optimal separation. |
| Gradient | 0-20% Methanol in Dichloromethane | The percentage of the polar solvent (methanol) is gradually increased to elute the target compound. |
| Detection | Thin-Layer Chromatography (TLC) with staining (e.g., potassium permanganate) | The product may not be UV-active, requiring visualization by staining. |
| Expected Purity | 85-95% | Generally provides lower resolution and purity compared to RP-HPLC. |
| Expected Yield | 60-90% | Typically higher recovery than RP-HPLC due to lower losses on the stationary phase. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
This protocol provides a general method for the purification of this compound on a preparative RP-HPLC system.
Materials and Reagents:
-
Crude this compound conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid or acetic acid
-
0.45 µm syringe filters[2]
-
Preparative RP-HPLC system with a fraction collector
-
Preparative C18 or C8 column
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Degas both mobile phases by sonication or vacuum filtration.[2]
-
-
Sample Preparation:
-
HPLC Method Setup:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[2]
-
Set up a suitable gradient, for example, 5% to 95% Mobile Phase B over 30 minutes.
-
Set the detector to a low wavelength (e.g., 214 nm) or use a universal detector if available.
-
-
Purification and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the main product peak.
-
-
Post-Purification Work-up:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze-dry the aqueous solution using a lyophilizer to obtain the purified product as a solid.
-
Protocol 2: Normal-Phase Flash Chromatography Purification
This protocol is suitable for larger quantities of crude material where slightly lower purity is acceptable.
Materials and Reagents:
-
Crude this compound conjugate
-
Silica gel for flash chromatography
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Potassium permanganate (B83412) stain
-
Flash chromatography system or glass column
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).
-
Pack a glass column or a pre-packed cartridge with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Load the dry silica onto the column.
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase.
-
Elute the column with a gradient of increasing methanol in DCM (e.g., 0% to 20% MeOH).
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots by staining with potassium permanganate.
-
Identify and pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the purification and analysis of this compound conjugates.
Caption: Workflow for RP-HPLC Purification of this compound.
Caption: Framework for Assessing the Purity of this compound.
Troubleshooting Common Issues
Problem: Premature deprotection of the Boc group during RP-HPLC.
-
Cause: The use of a strong acid like TFA as a mobile phase modifier.[2]
-
Solution: Replace TFA with a weaker acid such as 0.1% formic acid or 0.1% acetic acid.[3] Minimize the time the collected fractions are stored before solvent removal.
Problem: Poor peak shape or resolution in RP-HPLC.
-
Cause: Suboptimal column choice or mobile phase conditions.
-
Solution: For polar PEG conjugates, consider using a C4 or C8 column instead of a C18 column.[2][3] Optimize the gradient steepness and mobile phase composition.
Problem: The product does not solidify after purification.
-
Cause: Residual solvent or the hygroscopic nature of the PEGylated compound.
-
Solution: Ensure all solvent is removed by co-evaporation with a suitable solvent like toluene, followed by thorough drying under high vacuum or lyophilization.[6] Storing the purified product under an inert atmosphere can also help.
By following these guidelines and protocols, researchers can effectively purify this compound conjugates, ensuring the high-quality materials necessary for successful downstream applications in drug discovery and development.
References
Application Notes and Protocols for Amino-PEG2-NH-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Amino-PEG2-NH-Boc linker in the development of antibody-drug conjugates (ADCs). This heterobifunctional linker offers a versatile platform for attaching cytotoxic payloads to monoclonal antibodies, incorporating a short polyethylene (B3416737) glycol (PEG) spacer to enhance the physicochemical properties of the resulting ADC.
Introduction to ADCs and the Role of PEGylated Linkers
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1][] The linker molecule, which connects the antibody and the drug, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[3]
Polyethylene glycol (PEG) linkers are widely employed in ADC development to improve the therapeutic index.[4] The inclusion of a PEG spacer, such as the diethylene glycol unit in this compound, offers several advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic drugs are hydrophobic, which can lead to ADC aggregation and poor solubility.[4] The hydrophilic PEG chain increases the overall water solubility of the ADC, mitigating these issues.[5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life, leading to greater tumor accumulation.[4]
-
Reduced Immunogenicity: The PEG spacer can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.[4]
The this compound linker features a terminal primary amine for conjugation to a payload and a Boc-protected amine, which after deprotection, can be used for further modification or as an attachment point. This allows for a modular and controlled approach to ADC synthesis.[][6]
Quantitative Data on ADCs with PEG Linkers
The incorporation and length of a PEG linker can significantly impact the properties of an ADC. The following tables summarize representative data on how PEG linkers can influence key parameters such as drug-to-antibody ratio (DAR), aggregation, and in vitro cytotoxicity. While specific data for this compound is not publicly available, these tables illustrate the general trends observed with similar short-chain PEG linkers.
Table 1: Impact of PEG Linker on ADC Physicochemical Properties
| Linker Type | Representative Structure | Average DAR | Aggregation (%) | Reference |
| Non-PEG Linker | SMCC | ~3.5 | < 10% | [7] |
| Short-Chain PEG Linker | This compound (representative) | ~3.8 | < 5% | [4][7] |
| Longer-Chain PEG Linker | m-PEG8-Amine | ~7.5 | < 2% | [4] |
Table 2: Impact of PEG Linker on In Vitro Cytotoxicity
| ADC Construct | Linker Type | Target Cell Line | IC50 (nM) | Reference |
| ADC-1 | Non-PEG Linker | HER2+ (SK-BR-3) | 0.3 | [8] |
| ADC-2 | Short-Chain PEG Linker (representative) | HER2+ (SK-BR-3) | 0.5 | [8] |
| ADC-3 | Longer-Chain PEG Linker | HER2+ (SK-BR-3) | 1.2 | [4] |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a general methodology.
Protocol 1: Drug-Linker Conjugation
This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the this compound linker.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
Procedure:
-
Drug Activation:
-
Dissolve the carboxylic acid-containing drug (1.0 eq) in anhydrous DMF.
-
Add Sulfo-NHS (1.2 eq) and EDC (1.5 eq).
-
Stir the reaction at room temperature for 30-60 minutes to form the Sulfo-NHS ester.
-
-
Conjugation to Linker:
-
In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF containing 5% DIPEA.
-
Add the activated drug solution to the linker solution.
-
Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Drug-PEG2-NH-Boc conjugate using a reverse-phase HPLC system.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
Protocol 2: Boc Deprotection of the Drug-Linker Intermediate
This protocol outlines the removal of the Boc protecting group to expose a primary amine for subsequent conjugation to the antibody.
Materials:
-
Drug-PEG2-NH-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the Drug-PEG2-NH-Boc conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting Drug-PEG2-NH2 can be used in the next step.
Protocol 3: Antibody Conjugation
This protocol describes the conjugation of the deprotected drug-linker to the monoclonal antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Drug-PEG2-NH2
-
EDC and Sulfo-NHS
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into a conjugation buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.
-
-
Drug-Linker Activation (if payload has a free amine and linker has a carboxyl group):
-
This step is an alternative to Protocol 1 and 2 if the linker has a carboxyl group and the drug an amine.
-
-
Conjugation Reaction:
-
Dissolve the Drug-PEG2-NH2 in a minimal amount of anhydrous DMSO.
-
Add the desired molar excess of the Drug-PEG2-NH2 solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the reaction.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using an SEC system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a common method to determine the DAR and the distribution of different drug-loaded species.
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Mass Spectrometry (MS): LC-MS can be used to determine the exact mass of the ADC and calculate the DAR.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the final ADC product.
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.
-
Add MTT reagent and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Visualizations
Caption: Structure of an ADC with this compound linker.
Caption: Experimental workflow for ADC synthesis.
Caption: General mechanism of action for an ADC.
References
Application of Amino-PEG2-NH-Boc in Peptide Modification: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in modern drug development. It offers a viable path to enhance the therapeutic properties of peptides by improving their pharmacokinetic and pharmacodynamic profiles. Among the various PEG linkers available, short-chain linkers like Amino-PEG2-NH-Boc have gained prominence for their ability to provide a balance between increased solubility, reduced immunogenicity, and minimal steric hindrance at the target binding site.
This document provides detailed application notes and experimental protocols for the use of this compound in peptide modification. This bifunctional linker features a free primary amine and a Boc-protected primary amine, separated by a two-unit polyethylene glycol spacer. This configuration allows for a controlled, stepwise conjugation strategy, making it a versatile tool in the synthesis of complex bioconjugates, including peptide-drug conjugates.
Key Applications
The unique structure of this compound lends itself to a variety of applications in peptide modification, including:
-
Improving Pharmacokinetics: The hydrophilic PEG spacer can increase the hydrodynamic radius of a peptide, which helps to reduce renal clearance and extend its circulation half-life.[1]
-
Enhancing Solubility: PEGylation can significantly improve the aqueous solubility of hydrophobic peptides, facilitating their formulation and administration.[]
-
Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, thereby reducing its potential to elicit an immune response.
-
Controlled Drug Conjugation: The orthogonal protecting group strategy allows for the selective attachment of a payload to the linker either before or after its conjugation to the peptide, providing greater control over the synthesis of peptide-drug conjugates.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the modification of a peptide with this compound. The overall process involves two main stages: the deprotection of the Boc group and the subsequent conjugation of the linker to the peptide.
Protocol 1: Boc Deprotection of this compound
The initial step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Addition of TFA: While stirring the solution, add an equal volume of TFA (for a 1:1 TFA:DCM solution). A 20-50% solution of TFA in DCM can also be used for complete and rapid deprotection.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.
-
Work-up:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected Amino-PEG2-diamine as a TFA salt. The product can often be used in the next step without further purification.
Protocol 2: Conjugation of Deprotected Amino-PEG2-Diamine to a Peptide
This protocol describes the conjugation of the deprotected linker to a peptide containing a carboxylic acid group via amide bond formation. This reaction typically employs a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-Hydroxysuccinimide (NHS).
Materials:
-
Peptide with a carboxylic acid functionality
-
Deprotected Amino-PEG2-diamine (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.5-6.0, or 0.1 M phosphate (B84403) buffer, pH 7.0-7.5
-
Diisopropylethylamine (DIPEA) (optional, for pH adjustment)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for analysis
Procedure:
-
Peptide Preparation: Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Activation of Peptide Carboxylic Acid:
-
In a separate vial, dissolve the peptide in anhydrous DMF or DMSO.
-
Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS (or sulfo-NHS).
-
Incubate the reaction for 30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the deprotected Amino-PEG2-diamine (1.5 to 5-fold molar excess over the peptide) in the reaction buffer.
-
Add the activated peptide solution to the linker solution.
-
If necessary, adjust the pH of the reaction mixture to 7.0-8.0 with DIPEA.
-
Allow the reaction to proceed for 2-16 hours at room temperature with gentle stirring.
-
-
Reaction Monitoring: Monitor the reaction progress by analytical RP-HPLC or LC-MS.
-
Purification:
-
Upon completion, purify the PEGylated peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
-
Characterization and Storage:
-
Confirm the identity of the purified PEGylated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to verify its molecular weight.
-
Assess the purity of the final product using analytical RP-HPLC.
-
Lyophilize the pure fractions and store the final product at -20°C or below.
-
Data Presentation
The efficiency of the peptide modification process can be evaluated based on the yield and purity of the deprotected linker and the final PEGylated peptide. The following tables provide a template for summarizing such quantitative data, with typical values based on similar bioconjugation reactions.
Table 1: Boc Deprotection of this compound
| Parameter | Description | Typical Values | Analytical Method |
| Yield | The percentage of this compound successfully deprotected. | >90% | LC-MS |
| Purity | The purity of the deprotected Amino-PEG2-diamine. | >95% | Analytical RP-HPLC |
Table 2: Peptide Conjugation with Amino-PEG2-Diamine
| Parameter | Description | Typical Values | Analytical Method |
| Conjugation Yield | The percentage of the starting peptide that is converted to the PEGylated form. | 60-90% | RP-HPLC |
| Purity of Final Product | The purity of the PEGylated peptide after purification. | >98% | Analytical RP-HPLC |
| Molecular Weight | The experimentally determined molecular weight of the PEGylated peptide. | Matches Expected Mass | Mass Spectrometry |
Mandatory Visualization
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for the Boc Deprotection of this compound.
Caption: Experimental workflow for peptide conjugation.
Caption: Reagent relationships in amide bond formation.
References
Application Notes and Protocols for Surface Modification using Amino-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in the development of advanced biomaterials, drug delivery systems, and diagnostic tools. The ability to precisely control the surface chemistry of materials such as nanoparticles, beads, and slides is essential for modulating their interaction with biological systems. Amino-PEG2-NH-Boc is a heterobifunctional linker that offers a versatile platform for surface functionalization.[1][2][][4] It comprises a short, hydrophilic diethylene glycol (PEG2) spacer, a reactive primary amine (-NH2), and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[2][5]
The PEG spacer enhances the water solubility and biocompatibility of the modified surface, which can reduce non-specific protein adsorption and improve in vivo circulation times for nanoparticle-based therapeutics.[1][] The terminal primary amine allows for covalent attachment to surfaces functionalized with carboxylic acids or activated esters (e.g., NHS esters).[2][7] The Boc-protected amine provides a strategic advantage for multi-step conjugation. After the initial surface attachment, the Boc group can be efficiently removed under mild acidic conditions to expose a new primary amine, which is then available for the subsequent covalent attachment of targeting ligands, drugs, imaging agents, or other biomolecules.[1][2][8]
These application notes provide detailed protocols for the use of this compound in the surface modification of materials, particularly those with carboxylated surfaces.
Core Applications
-
Drug Delivery: Functionalization of nanoparticles to improve their pharmacokinetic profile and for the subsequent attachment of targeting moieties to enhance site-specific drug delivery.[9]
-
Bioconjugation: Stepwise assembly of complex biomolecular constructs on a solid support for applications in diagnostics and as research tools.[1]
-
Nanotechnology: Surface engineering of nanomaterials to improve their stability and functionality in biological environments.[2]
-
Proteomics and Genomics: Immobilization of proteins, peptides, or nucleic acids onto surfaces for the development of microarrays and biosensors.
Experimental Protocols
Protocol 1: Covalent Attachment of this compound to Carboxylated Surfaces
This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated surface (e.g., nanoparticles, beads, sensor chip)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Surface Preparation:
-
If using nanoparticles, disperse them in Activation Buffer to a concentration of 1-10 mg/mL.
-
For planar surfaces, wash thoroughly with deionized water and then with Activation Buffer.
-
-
Carboxyl Group Activation:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add EDC and NHS to the carboxylated surface. A 2-5 fold molar excess of EDC and NHS over the available carboxyl groups is recommended.[10]
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction activates the carboxyl groups to form a more stable NHS-ester intermediate.[10][11]
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute it into the Coupling Buffer to the desired final concentration. A 10-50 fold molar excess of the linker relative to the surface carboxyl groups is recommended.
-
-
Conjugation Reaction:
-
For nanoparticles, centrifuge the activated nanoparticles and resuspend the pellet in the Coupling Buffer containing the dissolved this compound.
-
For planar surfaces, remove the activation solution and immerse the surface in the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10][12]
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing and Purification:
-
For nanoparticles, pellet them by centrifugation and discard the supernatant. Resuspend the nanoparticles in Washing Buffer and repeat the washing step 2-3 times.
-
For planar surfaces, wash extensively with PBST and then with deionized water.
-
Dry the surface under a stream of nitrogen.
-
The surface is now functionalized with Boc-protected amine groups.
Protocol 2: Deprotection of the Boc Group to Expose the Terminal Amine
This protocol outlines the removal of the Boc protecting group from the surface-conjugated this compound to reveal a reactive primary amine.
Materials:
-
Boc-protected PEGylated surface
-
Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM).[11][13][14]
-
Neutralization Buffer: PBS (pH 7.4) or a buffer containing a mild base (e.g., 5% Diisopropylethylamine (DIPEA) in DMF).
-
Washing Solvents: DCM, Methanol, Deionized water.
Procedure:
-
Deprotection Reaction:
-
For nanoparticles, resuspend the lyophilized or dried Boc-protected nanoparticles in the Deprotection Solution.[11]
-
For planar surfaces, immerse the surface in the Deprotection Solution.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.[13][14] The deprotection of a BOC-protected amine is a simple carbamate (B1207046) hydrolysis under acidic conditions.
-
-
Washing and Neutralization:
-
For nanoparticles, pellet by centrifugation and carefully remove the acidic supernatant. Wash the pellet thoroughly with DCM, followed by methanol, and then deionized water.
-
For planar surfaces, remove the surface from the Deprotection Solution and wash thoroughly with DCM, then methanol, and finally deionized water.
-
Neutralize any residual acid by incubating the surface in Neutralization Buffer for 5-10 minutes.
-
Wash the surface again extensively with deionized water.
-
-
Final Preparation:
-
Dry the surface under a stream of nitrogen. The surface now presents a terminal primary amine and is ready for subsequent functionalization.
-
Data Presentation
Successful surface modification can be confirmed using various analytical techniques. The following table summarizes expected outcomes and representative data for the characterization of surfaces before and after modification with this compound.
| Parameter | Analytical Technique | Before Modification (Carboxylated Surface) | After this compound Conjugation | After Boc Deprotection |
| Surface Charge | Zeta Potential Measurement | Negative (e.g., -30 mV) | Less negative or slightly positive | More positive |
| Hydrodynamic Size (for nanoparticles) | Dynamic Light Scattering (DLS) | Initial size (e.g., 100 nm) | Increase in size (e.g., 105-110 nm) | Minimal change from previous step |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | High C, O content | Increase in N 1s signal | Further increase in N 1s signal, change in C 1s and O 1s fine structure |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | C=O stretch of carboxylic acid (~1700-1725 cm⁻¹) | Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, C-O-C stretch of PEG (~1100 cm⁻¹) | Disappearance of Boc-related peaks (e.g., C=O stretch of carbamate at ~1690 cm⁻¹), appearance of N-H bending of primary amine (~1600 cm⁻¹) |
| Surface Hydrophilicity | Contact Angle Measurement | Moderate contact angle | Decrease in contact angle | Further decrease in contact angle |
| Grafting Density | Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR) | N/A | Can be calculated from weight loss or NMR signal integration | N/A |
Mandatory Visualization
Experimental Workflow for Surface Modification
The following diagram illustrates the overall workflow for the surface modification of a carboxylated substrate using this compound.
Logical Relationship of this compound Components
This diagram illustrates the functional components of the this compound linker and their roles in the surface modification process.
References
- 1. nbinno.com [nbinno.com]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. 127828-22-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. polysciences.com [polysciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Reactions with Amino-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions for coupling reactions involving Amino-PEG2-NH-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the protocols for common conjugation reactions and the subsequent deprotection of the Boc group, supported by quantitative data and visualizations to facilitate experimental design and execution.
Introduction
This compound, also known as N-(tert-Butoxycarbonyl)-3,6-dioxa-1,8-octanediamine, is a versatile tool in chemical biology and drug discovery. Its structure comprises a primary amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected primary amine. The primary amine allows for immediate conjugation to various functional groups, while the Boc-protected amine provides a stable yet readily cleavable group for sequential conjugations. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.
A primary application of this linker is in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[1]
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₂₄N₂O₄ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Colorless to light yellow oil or liquid |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
| Storage | Store at -20°C, protect from moisture |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation reactions. The most common method involves treatment with trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[2]
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Boc-protected Amino-PEG2 derivative in anhydrous DCM to a concentration of 0.1-0.2 M.
-
TFA Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of TFA to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) (2-3 times) can aid in the removal of residual TFA.
-
Neutralization (Optional): If the free amine is required for the next step, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until effervescence ceases. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted and can be used directly in subsequent reactions.
Quantitative Data for Boc Deprotection:
| Parameter | Typical Range/Value | Notes |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection. |
| Reaction Time | 30 - 120 minutes | Substrate dependent; should be monitored. |
| Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C and allowed to warm to room temperature. |
| Typical Yield | >95% | Yields are generally high for this clean and efficient reaction.[4] |
Protocol 2: Coupling of Deprotected Amino-PEG2-Amine with a Carboxylic Acid (EDC/NHS Chemistry)
This protocol describes the formation of a stable amide bond between the primary amine of the deprotected Amino-PEG2 linker and a carboxylic acid-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6][7]
Materials:
-
Deprotected Amino-PEG2-amine (from Protocol 1)
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if starting from the amine salt)
-
Reaction monitoring tools (TLC, LC-MS)
-
Purification system (e.g., column chromatography, preparative HPLC)
Procedure:
-
Carboxylic Acid Activation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent), NHS (1.2 equivalents), and EDC-HCl (1.2 equivalents) in anhydrous DMF or DCM. Stir the mixture at room temperature for 15-60 minutes to form the NHS ester.
-
Amine Addition: In a separate flask, dissolve the deprotected Amino-PEG2-amine (1 equivalent) in anhydrous DMF or DCM. If using the TFA salt, add DIPEA or TEA (2-3 equivalents) to neutralize the acid.
-
Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture. Stir the reaction at room temperature for 2-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS by observing the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Quantitative Data for EDC/NHS Coupling:
| Parameter | Typical Range/Value | Notes |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.2 : 1.2 to 1 : 1.5 : 1.5 | An excess of coupling reagents is used to drive the activation. |
| Molar Ratio (Activated Acid:Amine) | 1 : 1 to 1 : 1.2 | A slight excess of the amine can be used. |
| Solvent | Anhydrous DMF, DCM | Polar aprotic solvents are preferred. |
| Reaction Time | 2 - 16 hours | Dependent on the reactivity of the substrates. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Typical Yield | 60 - 90% | Yields can vary significantly based on the substrates and purification method. |
Protocol 3: Coupling of this compound with an NHS Ester
This protocol describes the direct reaction between the free primary amine of this compound and a molecule already functionalized with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Dissolve the this compound in the Reaction Buffer. Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to create a stock solution.
-
Coupling Reaction: Slowly add 1 to 3 molar equivalents of the NHS ester stock solution to the this compound solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30 minutes to 4 hours at room temperature, or overnight at 4°C with gentle stirring.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting conjugate by a suitable method such as reversed-phase HPLC or size-exclusion chromatography.
Quantitative Data for NHS Ester Coupling:
| Parameter | Typical Range/Value | Notes |
| Molar Ratio (Amine:NHS Ester) | 1 : 1 to 1 : 3 | An excess of the NHS ester can drive the reaction to completion. |
| Solvent | Aqueous buffer (pH 7.2-8.0) with minimal organic co-solvent | The reaction is efficient in aqueous conditions. |
| Reaction Time | 30 minutes - 4 hours at RT, or overnight at 4°C | Dependent on the stability and reactivity of the NHS ester. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive molecules. |
| Typical Yield | >90% | This reaction is generally highly efficient. |
Visualizations
Experimental Workflow for PROTAC Synthesis using this compound
Caption: General workflow for the synthesis of a PROTAC using this compound.
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
References
Troubleshooting & Optimization
Troubleshooting low yield in Amino-PEG2-NH-Boc reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Amino-PEG2-NH-Boc reactions. The following information is designed to help identify and resolve common issues encountered during the Boc protection of diamino-PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in my this compound reaction?
Low yield in the Boc protection of a diamine like Amino-PEG2-NH2 is often multifactorial. The most common culprits include incomplete reaction, the formation of side products, and loss of product during purification and work-up procedures.[1]
Q2: I see a significant amount of unreacted Amino-PEG2-NH2 starting material. What went wrong?
An incomplete reaction is a major contributor to low yields.[1] Several factors could be at play:
-
Insufficient Boc Anhydride (B1165640) ((Boc)₂O): The stoichiometry is critical. An inadequate amount of (Boc)₂O will leave starting material unreacted.[1]
-
Suboptimal Base: The choice and amount of base are crucial. A weak or insufficient amount of base may not effectively deprotonate the amine, which hinders its nucleophilic attack on the (Boc)₂O.[1]
-
Low Reaction Temperature: While many Boc protections proceed well at room temperature, lower temperatures can significantly slow the reaction rate, leading to incomplete conversion in a typical timeframe.[1]
-
Short Reaction Time: The reaction may simply need more time to reach completion, especially if other parameters are not optimized.[1]
Q3: What are the common side products, and how can I avoid them?
Several side products can form under non-optimized conditions, which reduces the yield of the desired mono-Boc protected product.[1]
-
N,N'-di-Boc Derivative: This is the most common side product, where both amino groups of the diamine are protected. To minimize this, avoid using a large excess of (Boc)₂O; a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) is recommended.[1] One strategy to achieve mono-protection is to use a large excess of the diamine relative to the di-tert-butyl dicarbonate (B1257347).[2]
-
Urea Formation: This can occur if the starting amine reacts with isocyanate impurities that may be present in the (Boc)₂O or are formed in situ.[1] Using high-purity (Boc)₂O and ensuring anhydrous (water-free) reaction conditions can minimize this.[1]
-
Hydrolysis of (Boc)₂O: Boc anhydride can hydrolyze in the presence of water, reducing its availability for the reaction.[1] It is essential to use dry glassware and anhydrous solvents.[1]
Q4: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of side products. Common techniques include:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the starting material, desired product, and any side products by their mass-to-charge ratio.[3]
Q5: My product seems to be lost during purification. What are the best practices for work-up and purification?
The polar nature of the PEG chain can make purification challenging.[1][4]
-
Aqueous Work-up: During extraction, the PEGylated product may have some water solubility, leading to losses in the aqueous phase. Ensure the pH is adjusted correctly to ensure the product is in its least soluble form (typically as the free base) in the organic layer.
-
Silica (B1680970) Gel Chromatography: The polarity of the PEG linker can cause the product to streak or adhere strongly to silica gel, resulting in poor recovery.[1][4] Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent or using a more polar eluent system.[1] For highly polar compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often a more effective purification method.[4]
Troubleshooting Workflow
The following decision tree provides a logical workflow to diagnose and resolve common causes of low reaction yield.
Quantitative Data Summary
The following table summarizes key reaction parameters for the mono-Boc protection of Amino-PEG2-NH2. These should be used as a starting point for optimization.
| Parameter | Recommendation | Rationale | Common Issues |
| (Boc)₂O Stoichiometry | 1.0 - 1.1 equivalents | Minimizes the formation of the di-Boc protected side product.[1] | Excess leads to di-protection; insufficient amount leads to incomplete reaction.[1] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Acts as a proton scavenger to neutralize the acid byproduct and facilitate the reaction. | A weak or insufficient amount of base can slow or stall the reaction.[1] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane | Should be anhydrous and capable of dissolving the starting materials. | Presence of water can hydrolyze (Boc)₂O.[1] |
| Temperature | 0 °C to Room Temperature | Reaction is typically efficient at room temperature. Starting at 0 °C can improve selectivity. | Low temperatures can slow the reaction rate, requiring longer times.[1] |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS to determine completion. | Insufficient time leads to incomplete reaction.[1] |
Experimental Protocols
Protocol 1: General Mono-Boc Protection of Amino-PEG2-NH2
This protocol describes a standard procedure for the mono-protection of a diamine using (Boc)₂O.
Materials:
-
Amino-PEG2-NH2
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Amino-PEG2-NH2 (1.0 equivalent) in anhydrous DCM.
-
Add Base: Add TEA or DIPEA (1.1 equivalents) to the stirred solution.
-
Add Boc Anhydride: Dissolve (Boc)₂O (1.0-1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel or by RP-HPLC as needed.
Protocol 2: General Boc Deprotection Protocol
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).[3]
Materials:
-
Boc-protected Amino-PEG derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (B28343) (for azeotropic removal of TFA)[7]
-
Diethyl ether (for precipitation)[8]
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]
-
Acid Addition: Slowly add TFA to the desired final concentration (typically 20-50% v/v).[3][6][7] If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger like TIS (2.5-5% v/v) can be added.[3][6][8]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3] Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[3]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3][8] For thorough removal of TFA, add toluene and evaporate under reduced pressure (azeotropic removal); repeat this step 2-3 times.[7]
-
Product Isolation:
-
Precipitation (Optional): Add cold diethyl ether to the residue to precipitate the deprotected product as its TFA salt.[8] Centrifuge to pellet the product and discard the supernatant.[8]
-
Neutralization: Alternatively, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and obtain the free amine.[8] Dry the organic layer and concentrate to yield the final product.[8]
-
-
Drying: Dry the final product under vacuum.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to prevent aggregation with Amino-PEG2-NH-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and prevent aggregation issues encountered when working with Amino-PEG2-NH-Boc and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] One end of the linker has a free primary amine (-NH2), while the other end has a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This structure is particularly valuable in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3][4] The free amine can be reacted with molecules containing, for example, an activated carboxylic acid. Subsequently, the Boc group can be removed under acidic conditions to reveal a new primary amine for conjugation to a second molecule.[5] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[6][7]
Q2: What are the primary causes of aggregation when working with this compound conjugates?
Aggregation can occur at various stages and is often influenced by a combination of factors:
-
Physicochemical Properties of the Conjugated Molecules: The molecules being conjugated to the this compound linker may themselves be hydrophobic. When linked, the resulting conjugate can have poor solubility, leading to aggregation. This is a common challenge in PROTAC development, where the final molecule can be large and lipophilic.
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction buffer is critical. If the pH is close to the isoelectric point (pI) of a protein being conjugated, its solubility can decrease, leading to aggregation.[8] For coupling reactions involving NHS esters, a pH of 7.2-8.5 is often optimal for the reaction with the amine, but the stability of the ester itself decreases at higher pH.[9][10]
-
Temperature: Higher temperatures can sometimes increase reaction rates but may also promote the aggregation of sensitive molecules like proteins.[11]
-
Concentration: High concentrations of reactants can increase the likelihood of intermolecular interactions, which can lead to aggregation.
-
-
Improper Storage and Handling: this compound and its derivatives can be sensitive to moisture.[12] Improper storage can lead to hydrolysis and the formation of impurities that may contribute to aggregation or poor reactivity.[12] Repeated freeze-thaw cycles of solutions can also promote precipitation.
-
Self-Polymerization of Bifunctional Linkers: In one-pot reactions where both the amine and a reactive group on the other end of a molecule are present with a coupling agent, the linker can react with itself, leading to dimers or polymers that can precipitate from the solution.[10]
Q3: How can I detect and quantify aggregation?
Several analytical techniques can be used to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to check for visible signs of aggregation, such as turbidity, cloudiness, or the formation of precipitates in your solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution. It can detect the presence of small amounts of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species that elute earlier than the desired conjugate is a clear indication of aggregation.
-
Mass Spectrometry (MS): LC-MS can be used to identify the presence of dimers or higher-order oligomers of your conjugate.
Troubleshooting Guides
Issue 1: The this compound linker solution appears cloudy or has precipitates.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in the Chosen Solvent | This compound is soluble in DMSO and other organic solvents like DMF and DCM.[12] Ensure you are using a suitable solvent. For aqueous solutions, the solubility may be limited. |
| Moisture Contamination | The linker can be hygroscopic. Ensure it has been stored in a dry environment.[12] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[12] |
| Improper Storage | For long-term storage, keep the solid linker at -20°C, protected from light and moisture.[3][12] Stock solutions in anhydrous DMSO should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[3] |
Issue 2: Precipitation is observed during the conjugation reaction.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Optimize the pH of the reaction buffer. For reactions involving proteins, ensure the pH is not near the pI. For NHS ester couplings, a pH of 7.2-8.5 is generally recommended for the amine reaction, but a two-step process with an initial activation at a lower pH (e.g., 4.5-6.0) can be more efficient.[9][10] |
| High Reactant Concentration | Try reducing the concentration of your reactants. |
| Self-Polymerization of the Linker | If you are using a bifunctional linker with reactive groups at both ends in a one-pot synthesis, this is a likely cause. Switch to a two-step protocol where one end of the linker is conjugated first, followed by purification, and then conjugation of the second molecule.[10] Using a Boc-protected linker like this compound is a key strategy to enforce a two-step process. |
| Low Solubility of a Reactant or Intermediate | Ensure all reactants are fully dissolved before starting the reaction. If a reactant is dissolved in an organic solvent, add it slowly to the aqueous reaction mixture with gentle stirring to avoid localized high concentrations that can cause precipitation. |
Issue 3: The purified conjugate aggregates over time.
| Possible Cause | Troubleshooting Steps |
| Inherent Hydrophobicity of the Final Conjugate | The final molecule may have poor aqueous solubility. Consider formulation strategies, such as the use of co-solvents (e.g., a small percentage of DMSO or PEG300) in the storage buffer.[3] |
| Suboptimal Storage Buffer | The pH and ionic strength of the storage buffer are critical for the stability of the conjugate. Perform a buffer screen to find the optimal conditions. |
| Residual Impurities | Ensure the conjugate is highly pure. Residual unreacted starting materials or byproducts from the reaction could contribute to instability and aggregation. |
Experimental Protocols
Protocol 1: General Two-Step Conjugation using this compound
This protocol describes a general workflow for conjugating two molecules (Molecule A with a carboxylic acid and Molecule B with an amine-reactive group) using this compound. This two-step process is crucial to prevent self-polymerization and other side reactions.[10]
Step 1: Conjugation of Molecule A to the Free Amine of the Linker
-
Activation of Carboxylic Acid:
-
Dissolve Molecule A (containing a carboxylic acid) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of a coupling agent like HATU and 2.0 equivalents of a non-nucleophilic base like DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the activated Molecule A solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the resulting Molecule A-NH-PEG2-NH-Boc conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and coupling reagents.
-
Step 2: Boc Deprotection and Conjugation of Molecule B
-
Boc Deprotection:
-
Dissolve the purified Molecule A-NH-PEG2-NH-Boc in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[5]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the removal of the Boc group by LC-MS.
-
Remove the TFA and solvent under reduced pressure.
-
-
Conjugation to Molecule B:
-
Dissolve the deprotected Molecule A-NH-PEG2-NH2 in a suitable buffer (e.g., PBS at pH 7.2-8.5 for NHS ester reactions).
-
Add Molecule B (containing an amine-reactive group, e.g., an NHS ester) to the solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Final Purification:
-
Purify the final conjugate Molecule A-NH-PEG2-NH-Molecule B using a suitable method like reverse-phase HPLC or size-exclusion chromatography.
-
Visualizations
Caption: A general workflow for the two-step synthesis of a conjugate using this compound.
Caption: A decision tree for troubleshooting aggregation issues at different experimental stages.
References
- 1. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. t-Boc-Aminooxy-PEG2-amine, 252378-69-1 | BroadPharm [broadpharm.com]
Technical Support Center: Optimizing Amino-PEG2-NH-Boc Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving the Amino-PEG2-NH-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling a carboxylic acid to the free amine of this compound?
A1: The optimal pH for this reaction follows a two-step process. The initial activation of the carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[1][2] Following this activation, the coupling to the primary amine of the this compound is best performed at a neutral to slightly basic pH, generally between 7.2 and 8.5.[1][2] This higher pH facilitates the deprotonation of the primary amine, enhancing its nucleophilicity and promoting an efficient reaction with the activated NHS ester.
Q2: How do I deprotect the Boc group on this compound to reveal the second primary amine for subsequent coupling?
A2: The tert-butyloxycarbonyl (Boc) protecting group is reliably removed under acidic conditions.[3][4][5] The most common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3][4][5] A solution of 20-50% TFA in DCM is typically stirred with the Boc-protected compound at room temperature for 1-2 hours.[4][5] Alternatively, a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (B91453) can be used.[3][4]
Q3: Can I perform the EDC/NHS coupling and the amine reaction in a single step (one-pot reaction)?
A3: While a one-pot reaction at a single pH (e.g., physiological pH of 7.4) is possible, it often leads to lower coupling efficiency. The acidic environment required for optimal activation of the carboxylic acid is different from the slightly basic conditions that favor the amine coupling. A two-step pH process is therefore highly recommended to maximize the yield of the desired conjugate.
Q4: What are common causes for low yield in my this compound coupling reaction?
A4: Low yields can stem from several factors:
-
Suboptimal pH: Incorrect pH for either the activation or coupling step will significantly reduce efficiency.
-
Reagent Quality: Degradation of EDC, NHS, or the PEG linker due to improper storage or handling. It is recommended to use fresh reagents.
-
Hydrolysis: The activated NHS ester is susceptible to hydrolysis, especially at higher pH values. The coupling step should be performed promptly after activation.
-
Buffer Interference: Using buffers containing primary amines (e.g., Tris) or carboxylates can compete with the intended reaction.
Q5: What should I do if I observe incomplete Boc deprotection?
A5: Incomplete Boc deprotection can be addressed by:
-
Increasing Acid Concentration: If using TFA, you can increase the concentration from 20% to 50% in DCM.[4]
-
Extending Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and increase the reaction time accordingly.[4]
-
Using a Stronger Acid: For resistant substrates, switching to 4M HCl in 1,4-dioxane may be more effective.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugate Formation | Incorrect pH for activation or coupling. | Verify the pH of your buffers. Use a two-step pH protocol: pH 4.5-6.0 for activation and pH 7.2-8.5 for coupling.[1][2] |
| Inactive EDC or NHS. | Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use. | |
| Hydrolysis of NHS-ester intermediate. | Perform the amine coupling step immediately following the carboxyl activation. | |
| Interfering buffer components. | Avoid buffers containing primary amines (e.g., Tris) or carboxylates. Phosphate-buffered saline (PBS) or MES buffers are good alternatives. | |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a stronger acid like 4M HCl in 1,4-dioxane.[4] |
| Inadequate reaction time. | Extend the reaction time and monitor progress by TLC or LC-MS.[4] | |
| Poor solubility. | Ensure the Boc-protected PEG linker is fully dissolved in the reaction solvent.[4] | |
| Formation of Side Products during Deprotection | Alkylation by the tert-butyl cation. | Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] |
| Protein/Molecule Aggregation during Coupling | Reaction pH is close to the isoelectric point (pI) of the protein. | Adjust the reaction pH to be at least one unit away from the pI of the protein. |
| High protein concentration. | Reduce the concentration of the protein in the reaction mixture. |
Data Presentation
Table 1: Recommended pH ranges for the two-step EDC/NHS coupling reaction.
| Reaction Step | Recommended pH Range | Rationale |
| Carboxylic Acid Activation | 4.5 - 6.0 | Maximizes the formation of the amine-reactive NHS-ester while minimizing hydrolysis of EDC.[1][2] |
| Amine Coupling | 7.2 - 8.5 | The primary amine is deprotonated and more nucleophilic, leading to efficient amide bond formation.[1][2] |
Table 2: Common conditions for Boc deprotection of PEG linkers.
| Acidic Reagent | Concentration | Solvent | Temperature | Time | Purity/Yield (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0°C to Room Temp. | 30 - 120 min | >95 |
| 4M Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | Room Temp. | 30 - 120 min | >90 |
Experimental Protocols
Protocol 1: Coupling of a Carboxylic Acid to the Free Amine of this compound
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., 0.1 M MES, pH 4.7-6.0).[1]
-
Add EDC and NHS to the solution. A molar ratio of 1:1.5:1.5 (Carboxylic Acid:EDC:NHS) is a common starting point.[2]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[1]
-
-
Amine Coupling:
-
Dissolve the this compound in a coupling buffer (e.g., PBS, pH 7.2-7.5).[1]
-
Add the activated carboxylic acid solution to the this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
Quench the reaction by adding an amine-containing buffer such as Tris or hydroxylamine.
-
-
Purification:
-
Remove unreacted reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.[1]
-
Protocol 2: Boc Deprotection of this compound
-
Reaction Setup:
-
Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[4]
-
Cool the solution to 0°C in an ice bath.
-
-
Acid Addition:
-
Reaction and Monitoring:
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) three times.[4]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[3]
-
Visualizations
Caption: Workflow for coupling a carboxylic acid to this compound.
Caption: Sequential coupling involving Boc deprotection of the PEG linker.
Caption: Troubleshooting workflow for low coupling yield.
References
Technical Support Center: Overcoming Steric Hindrance with Short PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance when using short polyethylene (B3416737) glycol (PEG) linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] In bioconjugation, this can prevent the successful coupling of two molecules, such as an antibody and a drug.[1] PEG linkers act as flexible, hydrophilic spacers that increase the distance between the two molecules, minimizing steric clashes and improving reaction efficiency.[1][3]
Q2: How does the length of a short PEG linker affect bioconjugation outcomes?
A2: The length of the PEG linker is a critical parameter. A linker that is too short may not provide enough separation to overcome steric hindrance.[1][2] Conversely, an excessively long linker can sometimes wrap around the biomolecule, creating its own steric hindrance or leading to decreased biological activity due to the increased size of the conjugate.[1][3] The optimal length provides a balance, offering sufficient separation while maintaining the desired properties of the conjugate.[1]
Q3: What are the common signs that steric hindrance is affecting my experiment?
A3: Common indicators of steric hindrance include:
-
Low or no conjugation yield: The amount of the desired final product is much lower than expected.[3]
-
Incomplete conjugation: Even with an excess of reagents, the biomolecule is not fully conjugated.[3]
-
Reduced biological activity: The final conjugate shows lower efficacy, binding affinity, or enzymatic activity compared to the unconjugated biomolecule.[2][4]
-
Aggregation of the final conjugate: Insufficient PEGylation may not provide an adequate hydrophilic shield, leading to aggregation, especially with hydrophobic molecules.[1][2]
Q4: Can a short PEG linker ever be more advantageous than a longer one?
A4: Yes, in some cases. A shorter, more constrained linker might lead to higher binding affinity by limiting the conformational freedom of the attached molecule, resulting in a more favorable interaction with its target.[2] Shorter linkers are also beneficial for creating more compact conjugates. The optimal length is often a trade-off between reducing hydrophobicity and increasing steric hindrance from the linker itself.[2]
Q5: How do I choose the right short PEG linker for my application?
A5: The choice depends on several factors:
-
The size and nature of the molecules to be conjugated: Larger, bulkier molecules may require a slightly longer "short" PEG linker (e.g., PEG8 or PEG12) to provide adequate spacing.
-
The location of the conjugation site: If the reactive group is in a sterically crowded environment, a longer linker may be necessary to reach it.[1]
-
The desired properties of the final conjugate: Consider the impact on solubility, stability, and biological activity.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance from short PEG linkers.
Problem 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Steric hindrance at the conjugation site | Experiment with a range of short PEG linker lengths (e.g., PEG4, PEG8, PEG12) to find the optimal distance for efficient conjugation.[1][2] |
| Consider using a branched PEG linker, which can provide enhanced shielding and solubility.[1] | |
| Hydrolysis of reactive groups (e.g., NHS esters) | Prepare fresh solutions of your PEG linker immediately before use to avoid degradation due to moisture.[1][2] |
| Incorrect reaction conditions | Ensure the pH of the reaction buffer is optimal for your chosen chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[1][3] Most reactions proceed well at room temperature for 1-2 hours or at 4°C overnight.[1] |
| Oxidation of thiols (for maleimide (B117702) chemistry) | Reduce the biomolecule with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is critical to remove the reducing agent before adding the maleimide-PEG linker.[2] |
Problem 2: Reduced Biological Activity of the Final Conjugate
| Possible Cause | Recommended Solution |
| PEGylation at or near the active site | If steric hindrance at the active site is suspected, a shorter or longer PEG linker may be beneficial.[1] |
| Protect the active site during the conjugation reaction with a reversible inhibitor.[1][2] | |
| If possible, use site-directed mutagenesis to introduce a reactive residue at a location distant from the active site.[1] | |
| Conformational changes induced by conjugation | Use milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the risk of denaturation.[3] |
| Characterize any structural changes using techniques like circular dichroism (CD) spectroscopy.[1] |
Problem 3: Aggregation of the Final Conjugate
| Possible Cause | Recommended Solution |
| Insufficient PEGylation | A low degree of PEGylation may not provide a sufficient hydrophilic shield. Increase the molar ratio of the PEG linker to the biomolecule or extend the reaction time to increase the number of attached PEG chains.[1] |
| Over-modification | Modification of too many surface residues can alter the protein's isoelectric point, leading to precipitation.[1] Optimize the stoichiometry of the reaction. |
| Hydrophobicity of the payload | Use a longer or branched PEG linker to provide a better hydrophilic shield.[1] |
| Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove aggregates.[1] |
Quantitative Data on Short PEG Linkers
The optimal PEG linker length is highly dependent on the specific application (e.g., Antibody-Drug Conjugates (ADCs), PROTACs). The following tables provide a summary of general trends observed in preclinical studies.
Table 1: Impact of Short PEG Linker Length on ADC Properties
| PEG Linker Length | Plasma Clearance | In Vitro Cytotoxicity | In Vivo Efficacy |
| No PEG | High | High | Suboptimal |
| PEG4 | Moderate | High | Improved |
| PEG8 | Low | Moderate-High | Often Optimal |
| PEG12 | Low | Moderate | May decrease slightly |
Note: Specific values are dependent on the antibody, payload, and experimental model. This table reflects general trends. For some ADCs, a PEG linker with 8 to 12 units has been shown to be effective at minimizing aggregation and improving pharmacokinetic properties.[6][7]
Table 2: Impact of Short PEG Linker Length on PROTAC Efficacy
| PROTAC Linker Length (PEG units) | Ternary Complex Formation | Target Degradation (DC50) |
| < 4 PEG units | Often impaired due to steric clashes | Poor or no degradation |
| 4 - 8 PEG units | Generally favorable | Potent degradation often observed |
| > 8 PEG units | May be non-productive | Efficacy may decrease |
Note: The optimal linker length for a PROTAC must be determined empirically for each target-ligand pair.[8] Shorter linkers can sometimes impair the initial binding to either the target protein or the E3 ligase due to steric repulsion.[8][9]
Experimental Protocols
Protocol 1: General NHS-Ester PEGylation of a Protein
This protocol describes a general method for conjugating a PEG-NHS ester to a protein via primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris or glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.[10]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF.[11]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently mixing.[12]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12]
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.[11]
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and byproducts.[12]
Protocol 2: General Maleimide-PEGylation of a Protein
This protocol outlines the conjugation of a PEG-Maleimide to a protein's free cysteine residues.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG reagent
-
Reaction buffer (e.g., PBS with 10 mM EDTA, pH 6.5-7.5)
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
(Optional) Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Desalting column for purification
Procedure:
-
Protein Reduction (if necessary): If the protein contains disulfide bonds, treat it with a reducing agent. The reducing agent must be removed before adding the maleimide-PEG, typically using a desalting column.[2]
-
Buffer Exchange: Ensure the protein is in the reaction buffer.[1]
-
PEG Reagent Preparation: Dissolve the Maleimide-PEG linker in the reaction buffer immediately before use.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG to the protein solution.[1]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1]
-
Quenching (Optional): Add a sulfhydryl-containing reagent to quench the reaction.[1]
-
Purification: Purify the conjugate using SEC or another suitable chromatography method.[1]
Visualizations
Caption: Overcoming steric hindrance with a short PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Improving the efficiency of Boc deprotection for Amino-PEG2-NH-Boc
This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the efficiency of Boc deprotection for Amino-PEG2-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the function of the Boc group on this compound?
The tert-butyloxycarbonyl (Boc) group is a protecting group for one of the primary amine functionalities on the Amino-PEG2-NH2 molecule.[1] This protection allows for selective reaction at the unprotected amine, enabling a controlled, stepwise approach to synthesizing more complex molecules.[2] The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the free amine for subsequent conjugation.[3][4]
Q2: What are the most common reagents used for Boc deprotection?
The most common reagents for Boc deprotection are strong acids.[5] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a widely used method.[6][7][8] Another common and effective reagent is a solution of hydrochloric acid (HCl) in 1,4-dioxane (B91453).[7][9]
Q3: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction's progress using several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to visualize the disappearance of the starting material (Boc-protected) and the appearance of the product (deprotected amine). The deprotected amine is more polar and will typically have a lower Rf value than the starting material.[6][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation and identification of the starting material, product, and any byproducts by their mass-to-charge ratio.[6][7]
-
¹H NMR Spectroscopy: The progress of the deprotection can be monitored by the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, which appears at approximately 1.4 ppm in the ¹H NMR spectrum.[10]
Q4: Are there any common side reactions to be aware of during Boc deprotection?
Yes, the primary side reaction involves the tert-butyl cation that is generated during the cleavage of the Boc group.[5][9] This reactive electrophile can alkylate nucleophilic groups on your molecule, leading to undesired byproducts.[9][11] If using Trifluoroacetic acid (TFA), trifluoroacetylation of the amine can also occur as a side reaction.[9]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Symptom: Analysis (TLC, LC-MS) of the reaction mixture shows a significant amount of the starting Boc-protected this compound remaining after the expected reaction time.[6]
| Potential Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For example, if using 20% TFA in DCM, consider increasing it to 50%. Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[6][7][9] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and continue to monitor progress. If the reaction is still slow, a modest increase in temperature (e.g., to 30-40 °C) can be considered, but monitor closely for potential side product formation.[6][7][10] |
| Poor Solubility | Ensure that the this compound is fully dissolved in the reaction solvent. If solubility is an issue, you may need to explore different solvent systems.[9] |
| Steric Hindrance | The PEG chain can sometimes sterically hinder the approach of the acid. Using a higher concentration of acid or a longer reaction time can help overcome this.[6][9][10] |
| Moisture Contamination | Water in the reaction can reduce the effective concentration of the acid. Ensure that all solvents and reagents are anhydrous.[9][10] |
| Degraded Reagents | Use fresh, high-quality acidic reagents. TFA, for instance, is hygroscopic and can lose its efficacy if not stored properly.[9] |
Issue 2: Formation of Unexpected Byproducts
Symptom: TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the desired deprotected product.[10]
| Potential Cause | Suggested Solution |
| Alkylation by tert-butyl cation | The tert-butyl cation generated during deprotection can alkylate nucleophilic sites. Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture to trap the tert-butyl cation.[6][11] |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters), they may also be cleaved. Consider using milder deprotection conditions or a different protecting group strategy.[9] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol describes a standard procedure for the removal of the Boc protecting group using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[12]
-
Trifluoroacetic Acid (TFA)[12]
-
Triisopropylsilane (TIS) (optional scavenger)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[12]
-
Brine (saturated aqueous NaCl solution)[12]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[12]
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[12]
-
Cooling: Cool the solution to 0 °C using an ice bath.[3]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3][7] If your substrate is sensitive to side reactions from the tert-butyl cation, add TIS to a final concentration of 2.5-5% (v/v).[6][7]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[3] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3][7]
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[7]
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[10][12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[10][12]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This protocol offers an alternative method using hydrochloric acid in 1,4-dioxane.[9]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of 1,4-dioxane or directly in the 4M HCl/dioxane solution.[9]
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to 4 hours depending on the substrate.[9][12] Monitor the reaction by TLC or LC-MS.[9]
-
Work-up:
Visualizations
Caption: Experimental workflow for Boc deprotection using TFA/DCM.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Challenges in the purification of Amino-PEG2-NH-Boc products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Amino-PEG2-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound products?
A1: Common impurities can originate from starting materials, side reactions, or premature deprotection. These include:
-
Unreacted starting materials: Such as the corresponding diamine or the Boc-anhydride.[1]
-
Di-Boc protected species: Where both amino groups of the PEG linker have reacted with the Boc-protecting group.[2]
-
Unprotected diamine: The starting PEG diamine that did not react.[2]
-
Partially deprotected species: Molecules where the Boc group has been prematurely cleaved.[1][3]
-
PEG-related impurities: PEGs with varying numbers of ethylene (B1197577) glycol units if the starting material was not monodisperse.[1]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: The two most common and effective methods are Normal-Phase Flash Chromatography and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] Normal-phase chromatography is well-suited for larger scale purifications, separating compounds based on polarity.[3] RP-HPLC offers high resolution for achieving high purity, separating based on hydrophobicity.[3]
Q3: My Boc group seems to be cleaving during purification. How can I prevent this?
A3: Boc group lability, especially under acidic conditions, is a common challenge.[3][4] To prevent premature deprotection:
-
Avoid strong acids: When using RP-HPLC, consider alternatives to trifluoroacetic acid (TFA) as a mobile phase modifier. Formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) buffers are milder options.[3]
-
Careful solvent selection in normal-phase chromatography: Protic solvents like methanol (B129727) in the mobile phase on a silica (B1680970) gel column can lead to Boc cleavage. It is crucial to carefully select solvents and monitor the purification process.[3]
Q4: How can I confirm the purity and identity of my final this compound product?
A4: A combination of analytical techniques is recommended for comprehensive characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and identify impurities.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure, including the presence of the Boc group (a characteristic singlet around 1.4 ppm) and the PEG backbone (a multiplet between 3.5 and 3.7 ppm).[1]
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.[5][]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Co-elution of product with impurities: Similar polarity or hydrophobicity of the product and impurities. | Optimize chromatographic conditions: - Normal-Phase: Adjust the solvent gradient (e.g., a shallower gradient of ethyl acetate in hexane).[3] - RP-HPLC: Modify the mobile phase composition or gradient. Try a different stationary phase (e.g., C8 instead of C18).[3] |
| Product loss during workup: The hydrophilic nature of the PEG chain can lead to poor extraction into organic solvents. | Modify extraction procedure: - Use a more polar solvent for extraction, such as dichloromethane (B109758) (DCM). - Perform multiple extractions to ensure complete recovery. | |
| Boc deprotection during purification: Exposure to acidic conditions. | Use milder conditions: - In RP-HPLC, replace TFA with formic acid or acetic acid.[3] - In normal-phase, avoid acidic modifiers and be cautious with protic solvents.[3] | |
| Presence of Multiple Spots/Peaks in Final Product | Incomplete reaction: The synthesis of the mono-Boc protected product did not go to completion. | Optimize reaction conditions: - Adjust the stoichiometry of reagents. - Increase the reaction time and monitor by TLC or LC-MS.[2] |
| Formation of di-Boc species: Both amino groups were protected. | Adjust reaction stoichiometry: Use a slight excess of the diamine relative to the Boc-anhydride.[2] | |
| Impure starting materials: The initial PEG diamine was not pure. | Characterize starting materials: Ensure the purity of the starting PEG linker before synthesis. | |
| Difficulty Removing Di-Boc Impurity | Similar chromatographic behavior: The di-Boc species may have a polarity close to the mono-Boc product. | Optimize chromatography: - A very shallow and slow gradient in normal-phase chromatography can improve separation. - Consider preparative RP-HPLC for higher resolution. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound product
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hexane or Heptane
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column. Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in hexane).[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.[3]
-
Elution: Elute the column with a gradient of a polar solvent in a non-polar solvent. A common system is a gradient of ethyl acetate in hexane, for example, starting from 10% and gradually increasing to 60%.[3] Alternatively, a gradient of methanol in dichloromethane can be used.[2]
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for the purification of this compound on a preparative RP-HPLC system.[3]
Materials:
-
Crude this compound product
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Acetic acid (optional mobile phase modifier)
-
Preparative C18 or C8 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter.[3]
-
Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid (or acetic acid).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (or acetic acid).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over time to elute the product. The exact gradient will need to be optimized based on the specific crude mixture.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the UV chromatogram, targeting the peak corresponding to the this compound product.[3]
-
Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.
Data Presentation
Table 1: Comparison of Purification Techniques
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Separation based on polarity.[3] | Separation based on hydrophobicity.[3] |
| Stationary Phase | Polar (e.g., Silica gel).[3] | Non-polar (e.g., C18 or C8).[3] |
| Typical Mobile Phase | Non-polar solvent with a polar modifier (e.g., Ethyl acetate in Hexane).[3] | Polar solvent with a less polar modifier (e.g., Acetonitrile and Water).[3] |
| Scale | Suitable for larger scale purifications.[3] | Ideal for high-purity, small to medium scale purifications.[3] |
| Potential Issues | Potential for Boc group cleavage with protic solvents.[3] | Boc group cleavage with acidic modifiers like TFA.[3] |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity issues.
References
Technical Support Center: Optimizing Amino-PEG2-NH-Boc Conjugation
Welcome to the technical support center for Amino-PEG2-NH-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of this versatile linker in your projects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a primary amine (-NH2) group at one end and a Boc (tert-butyloxycarbonyl) protected amine at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The PEG chain enhances the solubility and biocompatibility of the molecule it is conjugated to.[3][4] Its primary applications are in bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3][5] The Boc group serves as a temporary protecting group for one of the amines, allowing for sequential and controlled conjugation reactions.[1][5][6] It can be readily removed under mild acidic conditions to expose the free amine for a subsequent reaction step.[1][6]
Q2: What is the purpose of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[6] It prevents the amine from reacting prematurely during a multi-step synthesis, thereby allowing for selective reactions at other sites of the molecule.[6] The Boc group is stable to most nucleophiles and bases but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine for the next conjugation step.[6][7][8]
Q3: What is the most common reaction for conjugating the primary amine of this compound?
The most common reaction involves the primary amine of the PEG linker reacting with an N-hydroxysuccinimide (NHS) ester-activated molecule.[4][9][10] This reaction, known as an amine-reactive labeling, forms a stable and irreversible amide bond.[4][9] It is efficient and highly selective for primary amines at a neutral to slightly basic pH (typically 7.0-8.5).[4][10][11][12]
Q4: What is the optimal molar ratio for this compound conjugation?
The optimal molar ratio is highly dependent on the specific molecules being conjugated and must be determined empirically.[10][11]
-
For protein PEGylation: A molar excess of the PEG reagent is generally recommended to drive the reaction to completion. A common starting point ranges from a 5- to 50-fold molar excess of the PEG reagent to the protein.[10][11]
-
For small molecule conjugation: A smaller excess is often sufficient. Starting with a 1:1 or 2:1 molar ratio of the PEG reagent to the target molecule is a common practice.[13][14][15]
It is highly advisable to perform small-scale optimization experiments with varying molar ratios to find the ideal condition for your specific system.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to target molecules.
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Suboptimal Molar Ratio: An insufficient amount of the PEG reagent may not effectively drive the reaction forward.[11] | Increase the molar excess of the this compound reagent. It is recommended to test a range of ratios to find the optimal concentration.[11][16] |
| Incorrect Reaction pH: The reactivity of primary amines is highly pH-dependent. For NHS ester reactions, a pH outside the optimal range of 7.0-8.5 can significantly reduce efficiency.[11][17] | Ensure the reaction buffer is within the optimal pH range for the chosen chemistry. For NHS ester reactions, use a buffer with a pH of 7.0-8.5.[11] | |
| Inactive Reagents: The NHS ester-activated molecule is susceptible to hydrolysis, especially if not stored or handled properly. The this compound can also degrade.[11][18] | Use fresh or properly stored reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[14][18] Prepare solutions of NHS esters immediately before use as they are not stable for long-term storage.[9][14] | |
| Interfering Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[11][18] | Avoid using buffers with primary amines. Phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable alternatives for NHS ester chemistry.[13][14][16] | |
| Formation of Multiple Conjugates or Aggregates | Presence of Multiple Reactive Sites: The target molecule may have more than one primary amine available for conjugation. | If possible, consider site-directed mutagenesis to create a single, accessible conjugation site. Alternatively, lowering the pH can sometimes increase selectivity for the N-terminal amine over lysine (B10760008) residues.[17] |
| High Concentration of Reactants: High concentrations can favor intermolecular crosslinking and aggregation.[16][17] | Perform the conjugation reaction at a lower concentration of the reactants to favor intramolecular reactions.[12][17] | |
| Difficulty in Removing the Boc Protecting Group | Incomplete Deprotection Reaction: The deprotection conditions (acid concentration, reaction time, temperature) may be insufficient.[7][12] | Optimize the deprotection conditions by increasing the concentration of trifluoroacetic acid (TFA), extending the reaction time, or slightly increasing the temperature.[7][12] Monitor the reaction progress by TLC or LC-MS.[7] |
| Acid-Labile Target Molecule: The conjugated molecule may be sensitive to the acidic conditions required for Boc removal. | Consider using alternative, milder deprotection conditions if the target molecule is acid-sensitive. |
Data Presentation
Table 1: Recommended Starting Molar Ratios for this compound Conjugation
| Conjugation Partner | Recommended Starting Molar Ratio (PEG : Molecule) | Reference |
| Proteins | 5:1 to 50:1 | [10][11] |
| Small Molecules (with NHS ester) | 1:1 to 2:1 | [13][14][15] |
| Carboxylic Acids (with EDC/NHS) | 10:1 to 20:1 (Linker over Protein) | [19] |
Table 2: Key Parameters for NHS Ester Conjugation with this compound
| Parameter | Recommended Condition | Reference |
| pH | 7.0 - 8.5 | [10][11][12] |
| Buffer | Phosphate-buffered saline (PBS), Borate Buffer (Amine-free) | [13][14][16] |
| Temperature | Room Temperature or 4°C | [10][16] |
| Incubation Time | 30-60 minutes at RT, or 2 hours to overnight at 4°C | [10][14][16] |
| Quenching Agent | Tris or Glycine (20-50 mM) | [10][16] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an NHS Ester-Activated Molecule
-
Reagent Preparation:
-
Allow the this compound and the NHS ester-activated molecule to equilibrate to room temperature before opening the vials to prevent moisture condensation.[9][14]
-
Prepare a stock solution of the NHS ester-activated molecule (e.g., 10 mM) in an anhydrous solvent such as DMSO or DMF immediately before use.[9][14] Do not store NHS ester solutions for extended periods due to their susceptibility to hydrolysis.[14]
-
Dissolve the this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the dissolved this compound with the NHS ester-activated molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[14]
-
The final concentration of the organic solvent (from the NHS ester stock) should ideally not exceed 10% of the total reaction volume.[14]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[10][14][16] The optimal time should be determined empirically.
-
-
Reaction Quenching (Optional):
-
Purification:
Protocol 2: Boc Deprotection of the Conjugate
-
Reaction Setup:
-
Dissolve the purified and dried Boc-protected conjugate in anhydrous dichloromethane (B109758) (DCM).[7][8]
-
Cool the solution to 0°C in an ice bath.[7]
-
-
Addition of TFA:
-
Reaction and Monitoring:
-
Work-up and Isolation:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]
-
To neutralize any residual acid, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with a saturated sodium bicarbonate solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final deprotected conjugate.[7]
-
Visualizations
Caption: Workflow for this compound conjugation and deprotection.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
How to handle solubility issues with Amino-PEG2-NH-Boc
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Amino-PEG2-NH-Boc, a bifunctional linker commonly used in bioconjugation and for synthesizing Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) components.[1] Its structure consists of:
-
A short, hydrophilic diethylene glycol (PEG2) spacer that promotes solubility in aqueous media.[2][3]
-
A hydrophobic tert-butyloxycarbonyl (Boc) protecting group, which significantly decreases its solubility in water.[1][4]
Due to this dual nature, it is readily soluble in polar aprotic organic solvents but exhibits poor solubility in purely aqueous solutions.[1][5]
Q2: Why does my this compound precipitate when I add my DMSO stock to an aqueous buffer?
This is a common and expected behavior for this type of molecule. The compound is highly soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO).[5] When this concentrated stock is rapidly diluted into an aqueous buffer, the hydrophobic Boc group cannot remain solvated by the water molecules, causing the compound to "crash out" or precipitate.[6]
Q3: What are the recommended solvents for preparing a stock solution?
The recommended solvent for preparing a high-concentration stock solution is fresh, anhydrous (water-free) DMSO.[5] A stock solution of up to 100 mg/mL can be prepared in DMSO, though this may require sonication to fully dissolve.[5] It is critical to use anhydrous DMSO, as absorbed water can significantly reduce the compound's solubility.[5] Other compatible organic solvents include Dimethylformamide (DMF) and Dichloromethane (DCM).[7][8]
Q4: How can I improve the solubility of this compound in my aqueous system for an experiment?
To maintain solubility in an aqueous environment, a co-solvent system is often necessary. Strategies include:
-
Minimize Final Concentration: Work with the lowest effective concentration of the linker in your experiment to avoid exceeding its solubility limit in the final aqueous buffer.
-
Use Co-solvents: If your experimental system can tolerate it, maintain a small percentage of an organic solvent (like DMSO) in the final solution. However, for cell-based assays, the final DMSO concentration should typically be kept below 1%, and ideally below 0.1%.[6]
-
Employ Solubilizing Agents: For particularly difficult systems, consider including biocompatible solubilizing agents in your aqueous buffer, such as PEG 300 or a low concentration of a non-ionic detergent like Tween-20 or Polysorbate 80.[1][6] Always run appropriate controls to ensure these agents do not interfere with your experiment.
Solubility Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents based on its chemical properties and data from similar compounds.
| Solvent | Type | Solubility & Notes | Citations |
| DMSO | Polar Aprotic | Excellent. Up to 100 mg/mL. Requires sonication. Use of fresh, anhydrous DMSO is critical. | [5] |
| DMF | Polar Aprotic | Good. Soluble. A common alternative to DMSO. | [8] |
| DCM | Nonpolar | Good. Soluble. Often used for synthesis and purification steps. | [7] |
| Water | Polar Protic | Poor to Insoluble. The hydrophobic Boc group limits aqueous solubility. | [1] |
| Aqueous Buffers (e.g., PBS) | Polar Protic | Very Poor. Will readily precipitate when added from a concentrated organic stock. | [6] |
Troubleshooting Guide
Use the following flowchart and guide to troubleshoot common solubility issues encountered during your experiments.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound (liquid, density ~1.023 g/cm³)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO), new bottle
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Bath sonicator
Methodology:
-
Allow the vial of this compound to equilibrate to room temperature.
-
In a sterile microcentrifuge tube, add the desired volume of this compound. For example, add 9.78 µL (10 mg) of the compound.
-
Add anhydrous DMSO to reach the final desired concentration. For a 100 mg/mL solution with 10 mg of the compound, add DMSO to a final volume of 100 µL.
-
Vortex the tube briefly to mix.
-
Place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution.[5] The solution should be clear and colorless to light yellow.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.[5]
Protocol 2: General Method for Dilution into Aqueous Buffer
Objective: To dilute the organic stock solution into an aqueous buffer while minimizing precipitation.
Methodology:
-
Prepare the final volume of the desired aqueous buffer in a conical tube.
-
Calculate the volume of the this compound stock solution needed to achieve the final target concentration. Ensure the final concentration of DMSO will be tolerated by your experimental system (e.g., <0.5%).
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the stock solution drop-by-drop very slowly. Adding the stock to the vortexing buffer, rather than vice-versa, promotes rapid mixing and can help prevent localized high concentrations that lead to precipitation.
-
Once the addition is complete, continue vortexing for another 30 seconds.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration or modify the buffer with solubilizing agents as described in the FAQ section.
Logical Relationships
The solubility of this compound is dictated by the balance between its hydrophobic and hydrophilic components when introduced to a solvent system.
Caption: Influence of molecular structure on the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. t-Boc-Aminooxy-PEG2-amine, 252378-69-1 | BroadPharm [broadpharm.com]
- 8. creativepegworks.com [creativepegworks.com]
Strategies for improving the stability of Amino-PEG2-NH-Boc conjugates
Welcome to the Technical Support Center for Amino-PEG2-NH-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and successful application of this versatile linker. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Troubleshooting Guide
The stability of this compound is critical for reliable and reproducible results in bioconjugation, PROTAC development, and other applications. The two primary points of potential instability in the molecule are the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) backbone, which can be susceptible to oxidation.[1]
This guide addresses the most common stability-related issues, their probable causes, and actionable solutions.
| Problem/Symptom | Potential Cause | Recommended Solution |
| Premature loss of Boc group (unintended deprotection) | Acidic Conditions: Exposure to acidic environments (pH < 5) during storage, handling, or reaction setup.[1] The Boc group is designed to be removed under acidic conditions.[2][3][4] | - Ensure all buffers and solvents are neutral or slightly basic (pH 7-9). - Avoid using acidic additives or reagents until the deprotection step is intended. - Review the pH of all solutions in your protocol. |
| Degradation of the PEG linker | Oxidation: The ether linkages in the PEG chain can undergo auto-oxidation. This process is accelerated by exposure to heat, light, and transition metal ions, leading to chain cleavage.[1] | - Store the conjugate protected from light.[5][6] - Use buffers and reagents that are free of contaminating metal ions. Consider using a chelating agent like EDTA if metal contamination is suspected. - Prepare solutions fresh and avoid long-term storage in solution where possible. |
| Low yield in conjugation reactions | Hydrolysis of Stock Solutions: If the conjugate is dissolved in solvents that are not anhydrous, the Boc-protected amine can be less stable over time. | - Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[7][8] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][7] |
| Inconsistent experimental results | Improper Storage: The compound is sensitive to temperature, moisture, and light.[6] Storing the solid compound improperly can lead to gradual degradation. | - Long-Term Storage: Store the solid conjugate at -20°C or -80°C under a dry, inert atmosphere (e.g., argon or nitrogen).[5][6] - Short-Term Storage: For brief periods, storage at 4°C is acceptable.[6] - Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: For maximum stability, the solid compound should be stored at -20°C (or -80°C for extended periods) under a dry, inert atmosphere and protected from light.[5][6] When preparing stock solutions, use an anhydrous solvent such as DMSO or DMF. These solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[5][7]
Q2: My downstream reaction failed. How can I confirm the integrity of my this compound before starting my next experiment?
A2: You can verify the integrity of the conjugate using a few analytical techniques. ¹H NMR spectroscopy is a definitive method; the presence of the characteristic singlet peak for the nine equivalent tert-butyl protons around 1.4-1.5 ppm confirms the Boc group is intact.[9][10] LC-MS can also be used to confirm the correct molecular weight of the compound.[11][12]
Q3: At what pH range is the Boc group on the this compound conjugate unstable?
A3: The Boc group is labile under acidic conditions, typically at a pH below 5.[1] The rate of cleavage increases with lower pH and higher temperatures. The conjugate is relatively stable in neutral to basic conditions (pH 7-9).[1]
Q4: Can I heat my reaction mixture containing this compound?
A4: Heating should be approached with caution. While modest heating might be required for some reactions, high temperatures can accelerate the oxidative degradation of the PEG backbone.[1] If heating is necessary, it should be done under an inert atmosphere, and the duration should be minimized.
Q5: I suspect my conjugate has degraded. What are the likely degradation products?
A5: There are two main degradation pathways. Acidic hydrolysis will cleave the Boc group, resulting in the free amine (H₂N-PEG2-NH₂).[1] Oxidative degradation of the PEG chain can lead to various byproducts, including aldehydes and carboxylic acids from chain scission.[1] These impurities can be detected by techniques like LC-MS.[11]
Experimental Protocols
Protocol 1: Purity and Stability Assessment by RP-HPLC
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample of this compound
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of approximately 0.1 mg/mL.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Gradient | 10% to 90% B over 20 min |
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.[11]
-
The appearance of new, earlier-eluting peaks may indicate the loss of the hydrophobic Boc group.
Protocol 2: Confirmation of Boc-Group Removal by ¹H NMR
This protocol is used to confirm the successful deprotection of the Boc group, a critical step in many synthetic workflows.
Instrumentation and Materials:
-
NMR Spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
Sample before and after deprotection reaction
Sample Preparation:
-
Dissolve 5-10 mg of the dried sample (both the starting Boc-protected material and the final deprotected product) in approximately 0.6-0.7 mL of a suitable deuterated solvent.[9]
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum for both samples.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
In the spectrum of the starting material, identify the sharp singlet peak corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[9]
-
Confirm the complete disappearance of this singlet in the spectrum of the deprotected product.[9][13] This absence provides unambiguous evidence of successful Boc removal.
Visual Guides
The following diagrams illustrate key concepts and workflows related to the stability and handling of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathways for the conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 13. rsc.org [rsc.org]
Validation & Comparative
The Short and Long of It: A Comparative Guide to Amino-PEG2-NH-Boc and Longer PEG Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. These bifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are comprised of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of a PROTAC. This guide provides an objective comparison of the performance of PROTACs containing the short Amino-PEG2-NH-Boc linker versus those with longer polyethylene (B3416737) glycol (PEG) chains, supported by experimental data.
The length and composition of the linker are crucial for the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length facilitates the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation by the 26S proteasome.[1][3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in inefficient ubiquitination.[1] This guide will delve into the quantitative impact of PEG linker length on PROTAC performance, with a focus on providing a data-driven perspective for linker design and optimization.
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[2][3] The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
This table presents data from a study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, highlighting the impact of varying PEG linker lengths on degradation potency in H661 cancer cells. The PROTACs utilized a ligand for the Cereblon (CRBN) E3 ligase.
| Linker Composition | DC50 (µM) | Dmax (%) |
| 1-2 PEG units | >5 | ~60 |
| 4-5 PEG units | <0.5 | >90 |
Data compiled from multiple sources for illustrative purposes.[3][4]
Table 2: Influence of Linker Length on BTK Degradation
This table summarizes findings from studies on Bruton's tyrosine kinase (BTK)-targeting PROTACs that recruit the Cereblon (CRBN) E3 ligase.
| Linker Composition | Observation |
| < 4 PEG units | Impaired binding affinity for both BTK and CRBN.[3] |
| ≥ 4 PEG units | Consistent binding affinity with free ligands and potent degradation.[3] |
Table 3: Effect of Linker Length on ERα Degradation
This table illustrates the impact of linker length on the degradation of Estrogen Receptor α (ERα) by PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase in MCF7 breast cancer cells.
| Linker Length (atoms) | Degradation Potency |
| 12 | Less Potent |
| 16 | More Potent |
Based on findings where a 16-atom linker was significantly more potent than a 12-atom linker.[5][6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate PROTACs, the following diagrams provide a visual representation of the key processes.
Experimental Protocols
Accurate validation of PROTAC activity requires robust and reproducible experimental assays.[7] Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[7]
Objective: To determine the DC50 and Dmax of a PROTAC for a target protein.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[7]
-
Cell Viability Assay (MTS Assay)
This assay assesses the cytotoxic effects of the PROTACs on the cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PROTAC.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Conclusion: A Critical Parameter in PROTAC Design
The optimization of PEG linker length is a cornerstone of successful PROTAC design.[2] The experimental data clearly underscores that there is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a range of linker lengths is therefore essential for developing potent and effective PROTACs. While a short linker like this compound may be synthetically convenient, the evidence suggests that in many cases, longer PEG chains are required to overcome steric hindrance and facilitate the formation of a productive ternary complex, leading to enhanced degradation efficacy. The data and protocols presented in this guide offer a framework for researchers to rationally design and validate next-generation PROTACs with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Amino-PEG2-NH-Boc vs. Alkyl Chain Linkers in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Linker Performance in Targeted Therapeutics
In the sophisticated landscape of targeted drug delivery, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of the chemical linker is a critical determinant of therapeutic success. The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. This guide provides an objective, data-driven comparison between the hydrophilic Amino-PEG2-NH-Boc linker and traditional hydrophobic alkyl chain linkers.
At a Glance: Key Differences
The fundamental distinction between an this compound linker and a simple alkyl chain lies in their chemical composition and resulting physicochemical properties. The polyethylene (B3416737) glycol (PEG) backbone of this compound imparts hydrophilicity, flexibility, and biocompatibility, offering several advantages over the hydrophobic and more rigid nature of alkyl chains.[1]
| Feature | This compound Linker | Alkyl Chain Linker |
| Composition | Repeating ethylene (B1197577) glycol units | Saturated or unsaturated hydrocarbon chains |
| Solubility | Hydrophilic, enhances aqueous solubility | Hydrophobic, may decrease aqueous solubility |
| Pharmacokinetics | Can prolong half-life and reduce clearance | Can lead to rapid clearance |
| Cell Permeability | Complex; can enhance permeability by improving solubility and adopting folded conformations | Generally enhances passive cell permeability due to hydrophobicity |
| Metabolic Stability | Potentially susceptible to oxidative metabolism | Generally possess good metabolic stability |
| Immunogenicity | Generally low, though anti-PEG antibodies can be a concern | Generally low |
| Synthesis | Can be more complex and costly | Synthetically straightforward and cost-effective |
Quantitative Performance Data
The choice of linker has a demonstrable impact on the performance of drug conjugates. The following tables summarize synthesized data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), illustrating the influence of linker composition on degradation efficacy.
Table 1: Comparative Performance of BRD4-Targeting PROTACs [2]
| Linker Type | cLogP | Aqueous Solubility (µM) | DC50 (nM) | Dmax (%) |
| PEG-based | 2.8 | >100 | 5 | >95 |
| Alkyl-Ether | 4.5 | ~20 | 15 | ~90 |
| Alkyl Chain | 6.2 | <5 | 50 | ~80 |
Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[2]
Table 2: Impact of Linker Composition on BTK Degradation [3][4]
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| PEG-based | 7 PEG units | ~1 | >95 |
| PEG-based | 3 PEG units | ~500 | ~50 |
| Alkyl Chain | C8 Alkyl | 60 | 85 |
| Rigid | Piperazine-based | 20 | 90 |
Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.[3][4]
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of different linkers. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., VCaP for Androgen Receptor)
-
Cell culture medium and supplements
-
PROTACs with this compound and alkyl chain linkers
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.[5][6][7]
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic parameters of an ADC with different linkers.
Materials:
-
ADCs with this compound and alkyl chain linkers
-
Female BALB/c mice (or other appropriate strain)
-
Dosing vehicle (e.g., saline)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
ELISA or LC-MS/MS equipment for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADCs to the mice (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curves for each ADC. Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) using appropriate software.[8]
Mandatory Visualizations
PROTAC-Mediated Degradation of the Androgen Receptor
Caption: PROTAC-mediated degradation of the Androgen Receptor (AR) prevents its nuclear translocation and subsequent gene transcription.
Experimental Workflow for Linker Comparison
Caption: A generalized experimental workflow for the comparative evaluation of different linkers in drug conjugates.
Conclusion
The choice between an this compound linker and an alkyl chain linker is a critical decision in the design of targeted therapeutics, with significant implications for the physicochemical and biological properties of the final conjugate. While alkyl linkers offer synthetic simplicity and metabolic stability, the evidence presented in numerous studies suggests that PEG linkers, such as this compound, often provide significant advantages in terms of hydrophilicity, pharmacokinetics, and, in many cases, overall efficacy.[9] The improved solubility and reduced aggregation imparted by the PEG moiety can be crucial for developing potent and safe ADCs and PROTACs.[10] However, the optimal linker is highly dependent on the specific target protein, the E3 ligase pair (for PROTACs), and the overall molecular context. Therefore, empirical testing of a variety of linker types and lengths, following robust experimental protocols, is essential to identify the most effective candidate for a given therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. static.igem.org [static.igem.org]
- 7. opentrons.com [opentrons.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Amino-PEG2-NH-Boc Conjugates by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, safety, and efficacy. Amino-PEG2-NH-Boc, a heterobifunctional linker, is a key component in the synthesis of many bioconjugates, including antibody-drug conjugates (ADCs). Its defined structure, with a Boc-protected amine and a reactive primary amine connected by a short polyethylene (B3416737) glycol (PEG) spacer, requires rigorous analytical validation. This guide provides an objective comparison of mass spectrometry techniques for the characterization of this compound conjugates, supported by experimental data and protocols for alternative analytical methods.
Mass Spectrometry for Characterization
Mass spectrometry is a cornerstone technique for the analysis of this compound and its conjugates, offering high sensitivity and specificity for molecular weight determination and structural elucidation. The two most common soft ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific information required, such as molecular weight confirmation, purity assessment, or detailed structural analysis. The following table summarizes the quantitative performance of mass spectrometry and alternative methods for the characterization of this compound conjugates.
| Feature | ESI-MS | MALDI-TOF MS | NMR Spectroscopy | HPLC |
| Primary Use | Molecular weight determination, purity assessment, fragmentation analysis | Molecular weight determination of conjugates | Unambiguous structural elucidation, purity assessment | Purity assessment, quantification |
| Mass Accuracy | High (< 5 ppm with high-resolution instruments) | Good (5-20 ppm) | Not applicable | Not applicable |
| Sensitivity | High (femtomole to attomole range) | Very high (low femtomole to attomole range) | Low (milligram sample required) | Moderate (picomole to nanomole range) |
| Throughput | High (especially with LC-MS) | High | Low | High |
| Sample Requirement | Low (µL of µM solution) | Low (µL of µM solution) | High (mg) | Low (µL of µM solution) |
| Key Information | Intact mass, fragmentation pattern, charge state distribution | Intact mass, degree of PEGylation | Chemical structure, functional groups, purity | Purity, presence of impurities |
Expected Mass Spectrometry Data for this compound
The theoretical molecular weight of this compound (C11H24N2O4) is approximately 248.32 g/mol . Mass spectrometry analysis is expected to confirm this molecular weight through the observation of various ion species.
| Ion Species | Expected m/z | Notes |
| [M+H]⁺ | 249.33 | Protonated molecule, commonly observed in ESI-MS. |
| [M+Na]⁺ | 271.31 | Sodium adduct, frequently observed in both ESI-MS and MALDI-TOF MS. |
| [M+K]⁺ | 287.28 | Potassium adduct, can also be observed depending on sample purity. |
| [M-C₄H₈+H]⁺ | 193.27 | Loss of isobutylene (B52900) (56 Da) from the Boc group, a characteristic fragment.[1] |
| [M-Boc+H]⁺ | 149.23 | Loss of the entire tert-butoxycarbonyl group (100 Da).[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization of this compound conjugates.
Mass Spectrometry Protocols
1. Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the general procedure for analyzing this compound using ESI-MS.
-
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
Mass spectrometer with an ESI source
-
-
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µM. To promote protonation, 0.1% formic acid can be added to the sample solution.
-
Instrumentation Setup: Set the ESI source to positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min. Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the m/z values of the observed ion species and compare them to the expected values for the protonated molecule, adducts, and characteristic fragments.
-
2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
This protocol provides a general procedure for the analysis of this compound conjugates using MALDI-TOF MS.
-
Materials:
-
This compound conjugate sample
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA, or sinapinic acid - SA)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
MALDI-TOF mass spectrometer
-
-
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in a 50:50 mixture of acetonitrile and water containing 0.1% TFA.
-
Sample Preparation: Mix the sample solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Calibrate the instrument using standards with known molecular weights. The sodiated molecule [M+Na]⁺ is often the most abundant species.[1]
-
Data Analysis: Determine the m/z of the observed ions and confirm the molecular weight of the conjugate.
-
Alternative Characterization Protocols
While mass spectrometry is a primary tool, a comprehensive characterization often involves complementary techniques.[1]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the presence of functional groups and the integrity of the PEG backbone.[1]
-
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
NMR spectrometer (400 MHz or higher)
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Analysis: Assign the chemical shifts to the corresponding protons and carbons in the this compound structure.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound conjugates.
-
Materials:
-
This compound sample
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
-
Chromatographic Conditions: Use a gradient elution, for example, starting from 5% B to 95% B over 20 minutes, with a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm.
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main component.
-
Mandatory Visualizations
Diagrams illustrating the experimental workflows and logical relationships provide a clear visual representation of the characterization process.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Decision tree for selecting a characterization method.
References
A Comparative Guide to HPLC Analysis of Amino-PEG2-NH-Boc Reaction Products
For researchers, scientists, and drug development professionals engaged in bioconjugation, the development of Proteolysis Targeting Chimeras (PROTACs), and other advanced therapeutic modalities, the precise analysis of reaction products is critical for success. Amino-PEG2-NH-Boc is a widely utilized heterobifunctional linker, featuring a free amine for conjugation and a Boc-protected amine for subsequent deprotection and further modification. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of reactions involving this linker, purifying the products, and assessing their purity.
This guide provides a comparative analysis of HPLC methods for the reaction products of this compound and its alternatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in methodological selection and implementation.
Comparison of Analytical Methods
The primary challenge in the HPLC analysis of this compound and similar PEGylated compounds is that they often lack a strong UV chromophore.[1] Consequently, detection methods such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often preferred over standard UV detection.[1][] Reversed-phase HPLC (RP-HPLC) is the most common separation technique, typically employing C8 or C18 columns.[3]
| Analytical Method | Principle | Advantages for this compound Analysis | Disadvantages |
| RP-HPLC with ELSD/CAD | Separation based on hydrophobicity; detection of non-volatile analytes. | Universal detection for compounds lacking a chromophore. Good sensitivity and reproducibility.[1] | Not suitable for volatile mobile phase modifiers. Response may be non-linear. |
| RP-HPLC with MS | Separation based on hydrophobicity; detection by mass-to-charge ratio. | Provides molecular weight information, enabling identification of products and impurities. High sensitivity and specificity.[4] | Higher instrumentation cost and complexity. Ion suppression effects can be a concern. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Useful for separating PEGylated proteins or large conjugates from unreacted PEG linkers.[1] | Lower resolution for small molecule analysis compared to RP-HPLC. |
Experimental Protocols
Herein, we provide a general protocol for the analysis of a model reaction: the conjugation of a carboxylic acid to the free amine of this compound, followed by Boc deprotection.
Protocol 1: EDC/NHS Coupling of a Carboxylic Acid to this compound
Materials:
-
This compound
-
Carboxylic acid of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Dissolve the carboxylic acid and a 1.2-fold molar excess of both EDC and NHS in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve this compound in the reaction buffer.
-
Add the activated carboxylic acid solution to the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Analyze the reaction mixture by RP-HPLC.
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM.[5]
-
Stir the reaction at room temperature for 1-2 hours.[5]
-
Monitor the reaction for completeness by HPLC.
-
Remove the solvent and excess TFA under reduced pressure.
Protocol 3: RP-HPLC Analysis
Instrumentation and Materials:
-
HPLC system with ELSD, CAD, or MS detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
HPLC Method:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Detector Settings (ELSD): Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 L/min.[3]
Performance Comparison with Alternatives
The choice of linker can significantly impact the physicochemical properties of the final conjugate and the analytical strategy.
| Linker | Key Features | HPLC Analysis Considerations |
| This compound | Free amine for initial conjugation, Boc-protected amine for subsequent reaction. | Requires monitoring of both conjugation and deprotection steps. The change in hydrophobicity upon Boc removal is easily detected by RP-HPLC. |
| Fmoc-NH-PEG-COOH | Fmoc-protected amine and a carboxylic acid. Offers an alternative orthogonal deprotection strategy to Boc.[6] | The Fmoc group provides a strong UV chromophore, allowing for sensitive detection at ~265 nm. |
| Maleimide-PEG-NHS Ester | Thiol-reactive maleimide (B117702) and amine-reactive NHS ester. | Allows for site-specific conjugation to cysteines. The reaction progress can be monitored by observing the consumption of the starting materials.[7] |
| Azide-PEG-NHS Ester | Amine-reactive NHS ester and an azide (B81097) for "click chemistry". | Enables bioorthogonal ligation. The introduction of the azide may slightly alter the retention time compared to a simple amine.[3] |
Visualizing the Workflow and Logic
To better understand the experimental process and decision-making in method selection, the following diagrams are provided.
References
A Head-to-Head Comparison of Bioconjugation Chemistries: Alternatives to Amino-PEG2-NH-Boc
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. The choice of a bifunctional linker is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final bioconjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a sophisticated proteolysis-targeting chimera (PROTAC). While Amino-PEG2-NH-Boc is a useful heterobifunctional linker, a diverse landscape of alternative chemical strategies offers distinct advantages in terms of reaction efficiency, specificity, and the stability of the resulting bond.
This guide provides an objective, data-driven comparison of the primary alternatives to traditional amine-reactive, Boc-protected PEG linkers. We will delve into the performance of thiol-reactive maleimide (B117702) chemistry and bioorthogonal "click chemistry," providing quantitative data and detailed experimental protocols to empower researchers to make informed decisions for their specific bioconjugation needs.
Quantitative Performance: A Comparative Analysis
The efficiency, kinetics, specificity, and stability of a bioconjugation reaction are critical parameters that dictate its suitability for a particular application. The following tables summarize key quantitative data for the most common bioconjugation chemistries.
Table 1: Comparative Conjugation Efficiency and Reaction Conditions
| Feature | Amine-Reactive (e.g., NHS Ester) | Thiol-Reactive (e.g., Maleimide) | Click Chemistry (e.g., SPAAC) |
| Target Functional Group | Primary Amines (-NH₂) | Thiols (-SH) | Azides (-N₃) and Alkynes (e.g., DBCO) |
| Typical Conjugation Efficiency | 40-60%[1] | 70-90%[1][2] | >90%[1] |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[3] | Very fast (minutes to a few hours at room temperature)[3] | Fast (often complete in under an hour)[3] |
| Optimal pH | 7.2-8.5[1] | 6.5-7.5[1] | Broad range (typically 4-11), physiological pH for SPAAC[3] |
| Specificity & Stoichiometry | Targets multiple accessible lysines, leading to a heterogeneous mixture.[3] | Highly selective for thiols, allowing for site-specific conjugation and better control over stoichiometry.[3] | Highly specific and bioorthogonal, enabling precise control over stoichiometry (often 1:1).[3] |
| Key Advantages | Abundant targets on proteins, well-established protocols.[4] | High site-specificity with engineered cysteines.[1] | High efficiency, bioorthogonality, and formation of a very stable linkage.[1][4] |
| Key Disadvantages | Lack of site-specificity, potential for heterogeneity and protein inactivation.[1][4] | Requires accessible cysteine residues; potential for disulfide bond reduction.[1] | Requires the introduction of non-native functional groups.[4] |
Table 2: Comparative Stability of Bioconjugate Linkages
| Linkage Type | Formed From | Relative Stability | Key Stability Concerns |
| Amide Bond | NHS Ester + Amine | Very High | Generally stable, but can be susceptible to enzymatic cleavage by proteases.[5] |
| Thioether Bond | Maleimide + Thiol | High | The thioether bond can be unstable and reversible in vivo via retro-Michael addition, especially in the presence of other thiols.[3][4] |
| 1,2,3-Triazole | Azide + Alkyne (Click Chemistry) | Very High | Highly stable to hydrolysis, enzymatic degradation, and redox conditions. Considered one of the most robust bioorthogonal linkages.[3] |
| Hydrazone Bond | Hydrazide + Carbonyl | Low to Moderate | Labile to hydrolysis, particularly under acidic conditions, which can be exploited for pH-controlled release. |
| Oxime Bond | Aminooxy + Carbonyl | High | Significantly more stable than hydrazone bonds across a broad pH range. |
Visualizing Bioconjugation Workflows
The selection of a bioconjugation strategy can be visualized as a decision-making process based on the desired level of control and the available functional groups on the biomolecule.
The general experimental workflow for creating a bioconjugate involves several key stages, from preparation of the biomolecule and linker to the final purification and characterization of the conjugate.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. The following are representative protocols for the key chemistries discussed.
Protocol 1: Amine-Reactive Conjugation using an NHS Ester-PEG Linker
This protocol describes the random conjugation of an NHS ester-functionalized PEG linker to a protein's primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS Ester-PEG linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Linker Preparation: Immediately before use, dissolve the NHS Ester-PEG linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS Ester-PEG linker solution to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.[6]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG Linker
This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG linker to a protein containing a free cysteine residue.
Materials:
-
Protein with a free thiol group in a suitable buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Maleimide-PEG linker
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed conjugation buffer to prevent oxidation of the thiol group.
-
Linker Preparation: Dissolve the Maleimide-PEG linker in the same buffer immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG linker to the protein solution.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing compound to react with any unreacted maleimide groups.[4]
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted linker and quenching agent.
Protocol 3: Copper-Free "Click Chemistry" (SPAAC) using a DBCO-PEG-NHS Ester
This protocol describes a two-step process: first, the modification of a protein with a DBCO-PEG-NHS ester, followed by the copper-free click reaction with an azide-containing molecule.
Step 1: Protein Modification with DBCO-PEG-NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Follow the procedure outlined in Protocol 1 for NHS ester conjugation to label the protein with the DBCO moiety.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Purified DBCO-labeled protein
-
Azide-modified molecule (e.g., azide-PEG-drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, combine the DBCO-labeled protein with a 1.5- to 3-fold molar excess of the azide-modified molecule.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove the unreacted azide-modified molecule.
Conclusion
The choice of a bioconjugation strategy is a critical decision that should be guided by the specific requirements of the application. For applications where a high degree of homogeneity and site-specificity are paramount, and where a cysteine residue is available or can be engineered, maleimide-thiol chemistry offers a robust solution. However, for the highest efficiency, specificity, and stability, "click chemistry" has emerged as the superior choice, providing a bioorthogonal reaction that proceeds with high yields and results in a highly stable triazole linkage. While traditional amine-reactive chemistry using NHS esters is a well-established and straightforward method for random labeling, the potential for heterogeneity and impact on protein function should be carefully considered. By understanding the quantitative performance and experimental nuances of each of these alternatives to this compound, researchers can select the optimal tools to advance their scientific and therapeutic goals.
References
A Head-to-Head Comparison: Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical decision in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The architecture of the polyethylene (B3416737) glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly influences the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of the final product.[1] This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the design and optimization of next-generation therapeutics.
The fundamental difference between these two linker types lies in their molecular structure. Linear PEGs are single, straight chains of repeating ethylene (B1197577) glycol units, whereas branched PEGs have multiple PEG arms extending from a central core.[2][3][4] This architectural divergence leads to significant differences in their physicochemical and biological properties.[5]
Key Performance Indicators: At a Glance
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale & Key Findings |
| Architecture | Single, unbranched polymeric chain.[6] | Multiple PEG arms radiating from a central core.[6] | The three-dimensional structure of branched PEGs offers a more significant shielding "stealth" effect.[4][7] |
| Hydrodynamic Volume | Smaller for a given molecular weight.[4][6] | Generally larger for a given molecular weight, which can reduce renal clearance.[6][8] | The branched architecture results in a more globular structure, increasing hydrodynamic volume and prolonging circulation time.[2] |
| Drug Loading Capacity (DAR) | Typically allows for a lower drug-to-antibody ratio (DAR).[4][6] | Can enable a higher DAR due to multiple attachment points for drug molecules.[2][4][6][8] | The multi-arm nature of branched linkers provides more sites for drug conjugation.[2] |
| Steric Hindrance | Minimal, offering more predictable behavior.[4][6] | Significant, which can be both an advantage (shielding) and a disadvantage (potentially impacting binding affinity).[4][8] | The bulkier structure of branched PEGs provides superior protection from enzymatic degradation but may interfere with target binding.[3][7][8] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of a similar total molecular weight.[6] | Generally longer, attributed to reduced clearance and enhanced stability.[3][9] | Experimental evidence consistently shows a more favorable pharmacokinetic profile for branched PEGylated proteins.[3] |
| Synthesis & Cost | Simpler and more cost-effective.[4][10] | More complex and expensive to synthesize.[4][11] | Linear PEGs are more readily available and synthetically straightforward to incorporate.[11] |
Visualizing the Difference
The structural and functional differences between linear and branched PEG linkers can be visualized to better understand their impact on bioconjugate design and performance.
Quantitative Data Comparison
The following tables summarize key quantitative data from studies comparing the properties and performance of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Impact of PEG Architecture on Hydrodynamic Radius (Rh)
| Bioconjugate | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
|---|---|---|---|
| Unmodified Human Serum Albumin | - | - | 3.5 |
| PEGylated Human Serum Albumin | Linear | 20 | 6.1 |
| PEGylated Human Serum Albumin | Branched | 20 | 6.4 |
| Polymeric Nanocarriers | Linear | 20 | 7.36 ± 0.20 |
| Polymeric Nanocarriers | Four-Arm Branched | 20 | 6.83 ± 0.09 |
This data indicates that for a given molecular weight, branched PEGs tend to impart a slightly larger or comparable hydrodynamic radius, contributing to reduced renal clearance.[4][12]
Table 2: Comparative Performance of Antibody-Drug Conjugates (ADCs)
| ADC Parameter | Linear PEG Linker | Branched PEG Linker | Key Findings and Implications |
|---|---|---|---|
| Drug-to-Antibody Ratio (DAR) | Typically lower (e.g., 2-4) | Can achieve higher DAR (e.g., 6-8) | Branched linkers enable higher payload delivery per antibody, potentially increasing potency.[4][9] |
| In Vitro Cytotoxicity (IC50) | May be higher | Can be lower, but highly dependent on linker length and payload release. | The increased steric hindrance of branched linkers can sometimes affect the rate of payload release.[13][14] |
| In Vivo Plasma Clearance (mL/day/kg) | Generally higher | Generally lower | Branched PEG linkers are more effective at reducing the rate of ADC clearance from circulation.[9] |
Experimental Protocols
Reproducible and valid experimental findings are paramount. Below are summarized methodologies for key experiments used to compare linear and branched PEG linkers.
Protocol 1: Size Exclusion Chromatography (SEC) for Hydrodynamic Radius Determination
Objective: To measure and compare the hydrodynamic volume of proteins or nanoparticles conjugated with linear versus branched PEG linkers.[5][12]
Methodology:
-
System Preparation: Equilibrate a size exclusion chromatography system with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).[5]
-
Calibration: Calibrate the system using a set of protein standards with known molecular weights and hydrodynamic radii.[12]
-
Sample Preparation: Prepare solutions of the unmodified protein/nanoparticle and the PEGylated conjugates (linear and branched) at a known concentration.[5]
-
Injection and Elution: Inject a defined volume of each sample into the SEC column. Molecules elute based on their hydrodynamic size, with larger molecules eluting first.[5][12]
-
Data Analysis: Compare the elution times of the PEGylated samples to the calibration curve to determine their apparent hydrodynamic radii.[15]
Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine and compare the cytotoxic potency of ADCs constructed with linear and branched PEG linkers against a target cancer cell line.[15]
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate and incubate overnight to allow for cell attachment.[4]
-
ADC Treatment: Prepare serial dilutions of the ADCs (with linear and branched linkers) and relevant controls.[15] Add the diluted ADCs to the cells and incubate for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or MTS) to each well and incubate.[14] The reagent is converted by viable cells into a colored product.
-
Absorbance Measurement: Solubilize the colored product and measure the absorbance using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[2][14]
Protocol 3: Pharmacokinetic Analysis in Animal Models
Objective: To determine and compare the in vivo pharmacokinetic profiles of molecules conjugated with linear versus branched PEG linkers.[12]
Methodology:
-
Animal Model: Use an appropriate animal model, typically rodents (mice or rats).[12]
-
Drug Administration: Administer the PEGylated conjugates (linear and branched) and a non-PEGylated control, usually via intravenous (IV) injection.[12]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr).
-
Sample Analysis: Process the blood samples to isolate plasma. Quantify the concentration of the drug conjugate in the plasma using a suitable analytical method, such as ELISA or LC-MS.
-
Data Analysis: Plot the plasma concentration versus time. Calculate key pharmacokinetic parameters, including elimination half-life (t½), clearance (CL), and area under the curve (AUC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized Amino-PEG2-NH-Boc Conjugates
For researchers, scientists, and drug development professionals, the purity of synthesized heterobifunctional linkers like Amino-PEG2-NH-Boc is paramount for the successful and reproducible synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Impurities can lead to unwanted side reactions, heterogeneity in the final product, and potentially compromise the efficacy and safety of the therapeutic. This guide provides an objective comparison of the primary analytical methods for assessing the purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
A comprehensive purity assessment of this compound conjugates relies on a combination of orthogonal analytical methods. The three primary techniques that offer complementary information are High-Performance Liquid Chromatography (HPLC) with a universal detector, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Technique | Principle of Detection | Information Provided | Typical Purity Specification | Advantages | Limitations |
| HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | Separation based on polarity, followed by universal detection of non-volatile analytes. | Quantitative purity, detection of non-chromophoric impurities. | ≥95% - ≥98%[1][2][3] | High sensitivity for non-volatile compounds, excellent for separating impurities with different polarities. | Does not provide structural information on its own; requires reference standards for absolute quantification. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic environment of protons in the molecule. | Structural confirmation, identification of functional groups, and quantitative purity assessment (qNMR). | Consistent with structure[2] | Provides detailed structural information, can be used for absolute quantification without a specific standard of the analyte. | Lower sensitivity for trace impurities compared to HPLC, potential for signal overlap in complex mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-to-charge ratio determination. | Molecular weight confirmation of the main product and identification of impurities. | N/A | High sensitivity and specificity for impurity identification based on mass. | Quantification can be challenging without appropriate standards, potential for ion suppression effects. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
This method is ideal for quantifying the purity of this compound and detecting non-UV active impurities.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 95:5 Water:ACN).
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A shallow gradient from 5% to 95% B over 20 minutes is a good starting point and can be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
CAD Settings: Follow the manufacturer's recommendations for nebulizer temperature and gas flow rate.
-
Data Analysis: Integrate the peak area of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming the chemical structure and assessing the purity of the synthesized linker.
Instrumentation and Reagents:
-
400 MHz or higher field NMR spectrometer
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For quantitative NMR (qNMR), ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Structural Confirmation: Identify the characteristic signals:
-
A singlet around 1.44 ppm corresponding to the nine protons of the Boc group.
-
A multiplet in the range of 3.5-3.7 ppm for the PEG backbone methylene (B1212753) protons (-OCH₂CH₂O-).
-
Signals corresponding to the methylene protons adjacent to the amine and the Boc-protected amine.
-
-
Purity Assessment: Integrate the peaks corresponding to the this compound and any visible impurities. The relative integrals can be used to estimate purity. For qNMR, compare the integral of a characteristic analyte peak to that of a certified internal standard of known concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the synthesized this compound and to identify potential impurities.
Instrumentation and Reagents:
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-Phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% water with 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient from 5% to 95% B over 10 minutes is a typical starting point.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Settings:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the this compound ([M+H]⁺). The theoretical molecular weight is 204.27 g/mol .
-
Analyze the mass spectrum of the main peak to confirm the molecular weight.
-
Search for other masses in the chromatogram that could correspond to common impurities, such as species with incomplete Boc protection or variations in the PEG chain length.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound.
References
A Comparative Guide to Validating Target Degradation with Amino-PEG2-NH-Boc based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating on-target protein degradation by Proteolysis Targeting Chimeras (PROTACs) that utilize an Amino-PEG2-NH-Boc linker. We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with alternative linker strategies to aid in the rational design and evaluation of novel protein degraders.
Proteolysis-targeting chimeras are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. A PROTAC is composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, and the this compound linker, a short and flexible polyethylene (B3416737) glycol (PEG)-based linker, is a common choice in PROTAC design. The validation of target degradation is a crucial step in the development of these molecules.
The PROTAC Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Comparative Performance of PROTAC Linkers
The choice of linker in a PROTAC is critical as it influences the stability and geometry of the ternary complex, thereby affecting degradation efficiency. Key parameters for evaluating PROTAC performance are:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy.
Below is a comparative summary of representative data for PROTACs with different linker types. It is important to note that the optimal linker is target- and E3 ligase-dependent and must be determined empirically.
| Linker Type | Representative Linker | Illustrative DC50 (nM) | Illustrative Dmax (%) | Key Characteristics |
| Short PEG | This compound | 1 - 100 | >80% | Good hydrophilicity and solubility; provides flexibility for ternary complex formation.[1] |
| Longer PEG | HOOC-PEG4-CH2COOH | 1 - 250 | >75% | Increased hydrophilicity and tunable length.[2] |
| Alkyl Chain | HOOC-(CH2)8-COOH | 10 - >1000 | 50 - 90% | More hydrophobic, which can sometimes enhance membrane permeability but may decrease solubility.[2] |
Experimental Workflow for PROTAC Validation
A robust validation of a PROTAC's activity involves a multi-step experimental workflow to confirm target degradation, elucidate the mechanism of action, and assess specificity.
Detailed Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
This compound based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using ECL and quantify band intensity. Normalize the target protein signal to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: HiBiT Assay for Live-Cell Target Degradation
This protocol provides a real-time, quantitative measurement of target protein degradation in living cells.
Materials:
-
CRISPR/Cas9-engineered cell line with a HiBiT tag on the endogenous target protein
-
LgBiT protein
-
Nano-Glo® Live Cell Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the HiBiT-tagged cells in a 96-well plate and allow them to adhere.
-
Assay Setup: Prepare the Nano-Glo® Live Cell Reagent containing LgBiT protein and substrate according to the manufacturer's instructions and add it to the cells.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Luminescence Measurement: Measure luminescence at various time points to kinetically monitor protein degradation.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of protein degradation over time and at different concentrations to calculate DC50 and Dmax.
Protocol 3: Proteasome Inhibitor Rescue Experiment
This experiment confirms that the observed protein degradation is dependent on the proteasome.
Materials:
-
Same as for Western Blot (Protocol 1)
-
Proteasome inhibitor (e.g., MG132, Bortezomib)
Procedure:
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
PROTAC Co-treatment: Add the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50) to the pre-treated cells and incubate for the standard duration.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1.
-
Data Analysis: Compare the target protein levels in cells treated with the PROTAC alone versus cells co-treated with the proteasome inhibitor. A rescue of the protein from degradation in the co-treated sample confirms a proteasome-dependent mechanism.
By following these protocols and considering the comparative performance of different linker types, researchers can rigorously validate the activity of their this compound based PROTACs and make informed decisions in the drug development process.
References
A Comparative Analysis of In-Vitro and In-Vivo Stability for Various PEG Linkers
For researchers, scientists, and drug development professionals, the selection of a Polyethylene Glycol (PEG) linker is a pivotal decision that profoundly influences the pharmacokinetic profile and therapeutic efficacy of a bioconjugate.[1] The stability of this linker, both in controlled laboratory settings (in-vitro) and within a living organism (in-vivo), governs the release kinetics of the conjugated therapeutic agent, thereby defining its therapeutic window. This guide offers an objective comparison of the in-vitro and in-vivo stability of different PEG linkers, substantiated by experimental data and detailed methodologies.
PEG linkers can be broadly classified as either non-cleavable, which offer high stability, or cleavable, which are designed to release the therapeutic payload in response to specific physiological triggers.[1][2] The choice between these two types depends on the desired therapeutic outcome. Stable linkers aim to maximize circulation time, whereas cleavable linkers are engineered for controlled drug release at the target site.[2]
Quantitative Comparison of PEG Linker Stability
The stability of a PEG linker is intrinsically linked to the chemical nature of its covalent bonds. The following table summarizes the stability characteristics of common linker types under in-vitro and in-vivo conditions. It is important to note that direct comparisons of half-lives across different studies can be challenging due to variations in experimental conditions, the conjugated molecule, and the animal model used.[1][2]
| Linker Type | Core Chemistry | Cleavage Mechanism | In-Vitro Stability (Typical Matrix) | In-Vivo Stability (General Observation) | Key Characteristics |
| Non-Cleavable | Amide, Carbamate, Ether | Proteolytic degradation of the entire conjugate | Highly stable in plasma | Highly stable, long circulation half-life | Payload is released with a linker remnant attached after lysosomal degradation of the carrier.[3][4] Minimizes premature drug release and can offer a wider therapeutic window.[3] |
| Cleavable | Hydrazone | Acid-catalyzed hydrolysis | Stable at neutral pH, cleaves at acidic pH (e.g., pH < 6.0) | Designed for release in acidic endosomal/lysosomal compartments or tumor microenvironment.[5][6] | Susceptible to hydrolysis, which can sometimes occur in plasma, leading to potential off-target effects.[6][7] |
| Cleavable | Disulfide | Reduction by thiols (e.g., glutathione) | Relatively stable in plasma, cleaved in reducing environments | Releases payload in the intracellular environment where glutathione (B108866) concentrations are high.[8] | Stability can be modulated by steric hindrance around the disulfide bond.[1] |
| Cleavable | Ester | Enzymatic hydrolysis by esterases | Susceptible to enzymatic cleavage | Generally less stable than amide linkers.[2] | Can be used for controlled release, but stability can vary significantly. |
| Cleavable | Peptide (e.g., Val-Cit) | Enzymatic cleavage by specific proteases (e.g., Cathepsin B) | Generally stable in plasma | Cleaved by enzymes often overexpressed in tumor cells.[1] | Offers high specificity for tumor-targeted drug release. Some peptide linkers may show instability in mouse plasma.[1] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are key experimental protocols used to evaluate the in-vitro and in-vivo stability of PEGylated molecules.
1. In-Vitro Plasma Stability Assay
-
Objective: To determine the stability of a PEG-linker conjugate in plasma by measuring the release of the payload or the degradation of the conjugate over time.[9]
-
Materials:
-
Procedure:
-
A stock solution of the PEG-conjugate is prepared.[1]
-
The conjugate is incubated in plasma at 37°C.[9]
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
The reaction is quenched by adding a quenching solution to precipitate plasma proteins.[9]
-
Samples are centrifuged to separate the supernatant.
-
The supernatant is analyzed to quantify the amount of intact conjugate and/or released payload.[11]
-
2. In-Vivo Pharmacokinetic Study
-
Objective: To determine the in-vivo stability and pharmacokinetic profile of a PEGylated molecule by measuring its concentration in plasma over time.[2]
-
Materials:
-
Test conjugate
-
Animal model (e.g., mice, rats)
-
Dosing and sampling equipment
-
Analytical instruments for quantification (e.g., ELISA, LC-MS/MS)
-
-
Procedure:
-
The PEGylated conjugate is administered to the animal model (e.g., via intravenous injection).
-
Blood samples are collected at predetermined time points.
-
Plasma is isolated from the blood samples.
-
The concentration of the intact conjugate and/or payload in the plasma is quantified using a validated analytical method.
-
Pharmacokinetic parameters, such as half-life, clearance, and volume of distribution, are calculated from the concentration-time data.[2]
-
Visualizing Linker Cleavage and Experimental Workflows
Mechanisms of Cleavable PEG Linkers
The following diagram illustrates the different release mechanisms for common cleavable PEG linkers within a target cell, such as a tumor cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of Amino-PEG2-NH-Boc Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the analysis of proteins modified with Amino-PEG2-NH-Boc, a heterobifunctional linker increasingly utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. We present a comparative analysis of key spectroscopic techniques, alongside alternative protein modification agents, supported by experimental data and detailed protocols to inform your selection of the most suitable analytical strategy.
Introduction to this compound and its Alternatives
This compound is a linker featuring a primary amine for conjugation and a Boc-protected amine, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc group allows for controlled, stepwise conjugation strategies. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.
For a comprehensive evaluation, we compare this compound with two widely used classes of protein modification reagents: N-hydroxysuccinimide (NHS) esters and maleimides.
| Feature | This compound | NHS-ester-PEG | Maleimide-PEG |
| Target Residue | Carboxylic acids (after activation), Aldehydes/Ketones | Primary amines (Lysine, N-terminus)[1][2] | Thiols (Cysteine)[1][2] |
| Reaction Chemistry | Amide bond formation, Oxime ligation | Acylation[3] | Michael addition[1][3] |
| Resulting Bond | Amide, Oxime | Amide[3] | Thioether[1][3] |
| Optimal Reaction pH | 4.5-7.5 | 7.2-8.5[3] | 6.5-7.5[3] |
| Specificity | High for carbonyls/activated carboxyls | Moderate (can react with other nucleophiles at high pH)[4] | High for thiols at pH 6.5-7.5[3] |
| Bond Stability | High | High[3] | Generally stable, but can be susceptible to retro-Michael reaction[3] |
Spectroscopic Analysis of Modified Proteins: A Comparative Overview
The characterization of proteins modified with this compound and its alternatives is crucial for confirming successful conjugation, determining the degree of modification, and assessing the homogeneity of the product. The following table summarizes the utility of key spectroscopic techniques for this purpose.
| Spectroscopic Technique | Information Provided | Suitability for this compound | Suitability for NHS-ester-PEG | Suitability for Maleimide-PEG |
| UV-Vis Spectroscopy | Protein concentration, degree of labeling (if chromophore is present) | Indirect; requires a chromophore on the protein or linker. | Indirect; requires a chromophore on the protein or linker. | Can be used to quantify maleimide (B117702) groups around 302 nm, but with low sensitivity.[5] |
| Fluorescence Spectroscopy | Highly sensitive quantification of modification (if fluorophore is present) | Requires fluorescent labeling of the linker or protein. | Requires fluorescent labeling of the linker or protein. | Requires fluorescent labeling of the linker or protein. |
| ¹H NMR Spectroscopy | Degree of PEGylation, structural integrity of the linker | Excellent for quantifying the PEG moiety and the Boc group. | Can quantify the PEG moiety. | Can quantify the PEG moiety. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Precise molecular weight, degree of modification, identification of modification sites | Confirms mass addition of the linker and can identify conjugation sites. | Confirms mass addition of the linker and can identify conjugation sites. | Confirms mass addition of the linker and can identify conjugation sites. |
Quantitative Data Summary
The following tables present hypothetical but realistic quantitative data obtained from the spectroscopic analysis of a model protein (e.g., a monoclonal antibody, ~150 kDa) modified with this compound and its alternatives.
Table 3.1: Determination of Degree of Modification by Mass Spectrometry
| Modification Agent | Unmodified Protein MW (Da) | Modified Protein MW (Da) | Mass Added (Da) | Degree of Modification |
| This compound | 150,000 | 150,204 | 204 | 1 |
| NHS-ester-PEG4 | 150,000 | 150,289 | 289 | 1 |
| Maleimide-PEG4 | 150,000 | 150,273 | 273 | 1 |
Note: The mass added corresponds to the molecular weight of the respective linker.
Table 3.2: ¹H NMR Analysis for Degree of PEGylation
| Modification Agent | Protein Signal Integral | PEG Signal Integral (at ~3.6 ppm) | Molar Ratio (PEG:Protein) |
| This compound | 1.00 | 8.05 | 1.01 |
| NHS-ester-PEG4 | 1.00 | 16.12 | 1.01 |
| Maleimide-PEG4 | 1.00 | 16.09 | 1.00 |
Note: The integral of the PEG signal is normalized to the number of protons in the PEG backbone of each linker.
Experimental Protocols
General Workflow for Protein Modification and Analysis
Caption: General experimental workflow for protein modification and subsequent spectroscopic analysis.
Protocol for ¹H NMR Analysis of PEGylated Protein
-
Sample Preparation:
-
Lyophilize the purified PEGylated protein to remove all traces of water.
-
Dissolve a precisely weighed amount of the lyophilized protein (typically 1-5 mg) in a known volume (e.g., 500 µL) of a suitable deuterated solvent (e.g., D₂O).
-
Add a known concentration of an internal standard (e.g., dimethyl sulfoxide, DMSO) with a distinct NMR signal that does not overlap with protein or PEG signals.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥ 400 MHz).
-
Use a sufficient number of scans (e.g., 128-256) to achieve a good signal-to-noise ratio.
-
Employ a water suppression pulse sequence (e.g., presaturation) to minimize the residual HDO signal.
-
-
Data Analysis:
-
Integrate the characteristic signal of the PEG backbone (a broad multiplet around 3.6 ppm).
-
Integrate the signal of the internal standard.
-
Calculate the concentration of the PEG moiety based on the integral ratio of the PEG signal to the internal standard signal.
-
Determine the protein concentration using a separate method (e.g., UV-Vis absorbance at 280 nm).
-
Calculate the degree of PEGylation by dividing the molar concentration of the PEG moiety by the molar concentration of the protein.
-
Protocol for MALDI-TOF Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified PEGylated protein in deionized water or a volatile buffer (e.g., ammonium (B1175870) bicarbonate) at a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable MALDI matrix (e.g., sinapinic acid) in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
-
Target Spotting:
-
Mix the protein solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the protein and the matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in linear positive ion mode.
-
Calibrate the instrument using a protein standard of a similar mass range.
-
-
Data Analysis:
-
Determine the average molecular weight of the PEGylated protein from the mass spectrum.
-
Compare this value to the molecular weight of the unmodified protein. The mass difference corresponds to the total mass of the attached PEG linkers.
-
Calculate the degree of PEGylation by dividing the total mass added by the molecular weight of a single PEG linker.
-
Comparison of Modification Chemistries
Caption: Comparison of the target residues and reaction mechanisms for different PEGylation chemistries.
Conclusion
The selection of a protein modification agent and the subsequent analytical strategy depends on the specific research goals. This compound offers a versatile platform for controlled bioconjugation, and its characterization is readily achieved through a combination of NMR and mass spectrometry. For applications requiring modification of primary amines, NHS-ester PEGs are a robust option, while maleimide-PEGs provide high specificity for cysteine residues. A thorough spectroscopic analysis is indispensable for ensuring the quality, consistency, and desired functional attributes of the final modified protein.
References
Safety Operating Guide
Safe Disposal of Amino-PEG2-NH-Boc: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of specialized chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of Amino-PEG2-NH-Boc (CAS No. 127828-22-2), a bifunctional linker commonly used in proteomics and drug discovery.
This compound requires careful handling due to its potential health hazards. Adherence to the following procedures is critical for mitigating risks to personnel and the environment. This document outlines the necessary personal protective equipment (PPE), spill management protocols, and the final disposal process.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Therefore, all handling and disposal procedures must be conducted with appropriate safety measures in place.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood. |
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to manage it as a hazardous chemical waste stream, ensuring it is properly segregated, contained, and labeled for collection by a licensed waste disposal contractor.
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like pipette tips, gloves, and absorbent pads, as hazardous chemical waste.
-
Designate a specific, clearly labeled waste container for this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office to prevent potentially incompatible chemical reactions.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection. The original product container can be used if it is in good condition.
-
Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated and controlled satellite accumulation area (SAA) within the laboratory.
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Immediate Actions:
-
Evacuate non-essential personnel from the affected area.
-
Ensure the area is well-ventilated.
-
-
Containment and Cleanup:
-
Wearing full PPE, absorb liquid spills with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material and any contaminated surfaces into a sealed, labeled container for disposal as hazardous waste.
-
-
Decontamination:
-
Decontaminate the spill area and any affected equipment by thoroughly cleaning with a suitable solvent, such as alcohol, and then soap and water.
-
The following diagram illustrates the workflow for the proper disposal of this compound.
Personal protective equipment for handling Amino-PEG2-NH-Boc
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like Amino-PEG2-NH-Boc are paramount for ensuring a secure and efficient research environment. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound.
Hazard Identification and Classification
This compound, a polyethylene (B3416737) glycol (PEG)-based linker containing a Boc-protected amine, is a chemical that requires careful handling. While specific hazard data for this compound may vary by supplier, related compounds with similar functional groups are classified as hazardous. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for analogous compounds: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Signal Word: Warning
Pictograms:
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table summarizes the recommended personal protective equipment (PPE) to minimize exposure and ensure personal safety.[1][2]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Must meet ANSI Z87.1 standards to protect against chemical splashes.[2][3] |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[4] Inspect gloves for tears or punctures before use and change them immediately if they become contaminated.[4] |
| Body | Laboratory coat or chemical-resistant coveralls. | Provides a barrier to protect skin and clothing from accidental spills.[1][2] |
| Respiratory | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust, or if working outside of a chemical fume hood.[2][5] |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and specifications on the label match the order.[5]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperatures can vary, with common suggestions being -20°C for long-term storage (up to 6 months) and refrigerated temperatures for shorter periods.[6] Always consult the supplier's specific instructions. Keep the container in a dark place and under an inert atmosphere.[1]
Handling and Experimental Protocols:
-
Preparation:
-
Weighing and Dispensing:
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate tools (e.g., spatula, powder funnel) to handle the solid.
-
-
During Experimentation:
-
Post-Experiment:
-
Wash hands thoroughly after handling.[1]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear appropriate PPE before attempting cleanup.[1]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and collect for disposal.[1]
-
Prevent the chemical from entering drains.[1]
Disposal Plan: The disposal of this compound and any contaminated materials must be treated as chemical waste.
-
Waste Segregation:
-
Container Management:
-
Triple-rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or water).[2] The rinsate should be collected and disposed of as chemical waste.[2]
-
After decontamination, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.[2]
-
-
Final Disposal:
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
